Sodium Ethyl-d5 Sulfate
Description
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Properties
IUPAC Name |
sodium;1,1,2,2,2-pentadeuterioethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1/i1D3,2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLOOYQHUHGIRJ-LUIAAVAXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Sodium Ethyl-d5 Sulfate: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Bioanalysis
In the landscape of modern analytical chemistry, particularly within the realms of pharmacology and toxicology, stable isotope-labeled internal standards are indispensable tools for achieving accurate and precise quantification of target analytes. Sodium Ethyl-d5 Sulfate, the pentadeuterated analog of sodium ethyl sulfate, has emerged as a critical reagent in this context. Its primary application lies in the sensitive detection of ethyl sulfate (EtS), a direct metabolite of ethanol, making it a valuable biomarker for monitoring recent alcohol consumption.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of Sodium Ethyl-d5 Sulfate, offering a technical resource for professionals in drug development and research.
Physicochemical Properties: A Comparative Overview
Sodium Ethyl-d5 Sulfate is a white to off-white, hygroscopic crystalline solid.[3] While specific data for the deuterated form is not extensively published, its physical and chemical properties are largely comparable to its non-deuterated counterpart, Sodium Ethyl Sulfate.
| Property | Value | Source(s) |
| Chemical Formula | C₂D₅NaO₄S | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| CAS Number | 1329611-05-3 | [4] |
| Appearance | Pale Brown Solid | [2] |
| Melting Point | >152 °C (decomposes) | [5] |
| Solubility | Soluble in water and DMSO; Slightly soluble in methanol. | [3] |
| Stability | Generally stable, but incompatible with strong oxidizing agents. Recommended storage at -20°C. |
The primary distinction between Sodium Ethyl-d5 Sulfate and its non-deuterated analog is the mass difference of 5 atomic mass units, a direct result of the five deuterium atoms replacing hydrogen atoms on the ethyl group. This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry-based assays.
Synthesis and Isotopic Labeling: A Mechanistic Approach
The synthesis of Sodium Ethyl-d5 Sulfate involves a two-step process: the esterification of a deuterated ethanol source with a sulfating agent, followed by neutralization to form the sodium salt.
Step 1: Esterification of Ethyl-d6 Alcohol
The core of the synthesis is the reaction of hexadeuteroethanol (ethanol-d6) with a strong sulfating agent, typically sulfuric acid or a sulfur trioxide complex. The use of deuterated ethanol is crucial for introducing the five deuterium atoms into the final molecule.
Caption: Esterification of ethanol-d6 to form ethyl-d5 hydrogen sulfate.
The reaction is typically carried out under controlled temperature conditions to favor the formation of the monoester, ethyl-d5 hydrogen sulfate, and minimize the formation of diethyl sulfate as a byproduct.[6]
Step 2: Neutralization to Form the Sodium Salt
The resulting ethyl-d5 hydrogen sulfate is then neutralized with a sodium base, such as sodium carbonate or sodium hydroxide, to yield Sodium Ethyl-d5 Sulfate.
Caption: Neutralization to form the final sodium salt.
Purification of the final product is typically achieved through recrystallization to remove any unreacted starting materials or byproducts. The purity of the final product is often greater than 95%.[4]
Spectroscopic Characterization: The Analytical Fingerprint
While comprehensive, publicly available spectra for Sodium Ethyl-d5 Sulfate are limited, the expected spectroscopic features can be inferred from its structure and comparison with its non-deuterated analog.
Mass Spectrometry (MS)
In mass spectrometry, particularly in negative ion mode electrospray ionization (ESI), Sodium Ethyl-d5 Sulfate will exhibit a precursor ion [M-Na]⁻ at m/z 130. This is a crucial 5-unit mass shift from the non-deuterated ethyl sulfate, which shows a precursor ion at m/z 125. The primary product ions observed upon fragmentation would be [DSO₄]⁻ at m/z 98 and [SO₃]⁻• at m/z 80.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the deuteration of the ethyl group, the proton NMR spectrum of Sodium Ethyl-d5 Sulfate is expected to show a significant reduction or complete absence of signals in the ethyl region (typically around 4.1 ppm for the methylene protons and 1.3 ppm for the methyl protons in the non-deuterated form).[7] Any residual proton signals in this region would indicate incomplete deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for the two carbon atoms of the ethyl group. However, due to the coupling with deuterium (a spin-1 nucleus), these signals would appear as complex multiplets and may have reduced intensity compared to their protonated counterparts.
Infrared (IR) Spectroscopy
The IR spectrum of Sodium Ethyl-d5 Sulfate would be dominated by strong absorptions corresponding to the S=O and S-O stretching vibrations of the sulfate group, typically in the regions of 1200-1250 cm⁻¹ and 1000-1070 cm⁻¹, respectively. The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-2960 cm⁻¹) of the non-deuterated compound.
Applications in Analytical Methodology: A Focus on LC-MS/MS
The primary and most critical application of Sodium Ethyl-d5 Sulfate is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of ethyl sulfate in biological matrices, most commonly urine.[8]
Rationale for Use as an Internal Standard
An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. Sodium Ethyl-d5 Sulfate fulfills these criteria perfectly:
-
Co-elution: Due to its structural similarity to endogenous ethyl sulfate, it co-elutes during chromatographic separation, experiencing similar matrix effects and ionization suppression or enhancement.
-
Mass Discrimination: The 5-dalton mass difference allows for clear differentiation and simultaneous detection of both the analyte and the internal standard by the mass spectrometer.
This co-eluting, mass-differentiated internal standard allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to highly reliable and reproducible quantitative results.
Typical LC-MS/MS Workflow for Ethyl Sulfate Quantification
The following outlines a generalized workflow for the analysis of ethyl sulfate in urine using Sodium Ethyl-d5 Sulfate as an internal standard.
Caption: Generalized workflow for urinary ethyl sulfate analysis.
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
To a 100 µL aliquot of urine, add 10 µL of a working solution of Sodium Ethyl-d5 Sulfate (concentration will depend on the expected analyte levels and instrument sensitivity).
-
Vortex the sample to ensure thorough mixing.
-
Dilute the sample with 890 µL of a suitable buffer or mobile phase (e.g., 0.1% formic acid in water).
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution is employed to separate the analyte from matrix components.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ethyl Sulfate: 125 -> 97 (quantifier), 125 -> 80 (qualifier)
-
Ethyl-d5 Sulfate: 130 -> 98 (quantifier)
-
-
-
Quantification:
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of ethyl sulfate and a fixed concentration of Sodium Ethyl-d5 Sulfate.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of ethyl sulfate in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling
-
Methanol is flammable and toxic. Handle in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Store in a cool, dry, and well-ventilated area, away from sources of ignition.
Conclusion: An Essential Tool for Modern Bioanalysis
Sodium Ethyl-d5 Sulfate is a cornerstone of reliable and accurate bioanalytical methods for monitoring alcohol consumption. Its synthesis, while requiring specialized deuterated starting materials, follows established chemical principles. Its physicochemical properties and spectroscopic signature, particularly its distinct mass, make it an ideal internal standard for mass spectrometry-based quantification. The detailed analytical workflows presented in this guide underscore its importance in clinical and forensic toxicology, providing researchers and drug development professionals with a robust tool for sensitive and specific detection of ethanol biomarkers.
References
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Ataman Kimya. SODIUM ETHYLSULFATE. Ataman Kimya. Retrieved from [Link]
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Axios Research. (n.d.). Sodium Ethyl-d5 Sulfate. Axios Research. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sodium ethyl sulfate. PubChem. Retrieved from [Link]
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Cerilliant Corporation. (n.d.). Ethyl-D5 sulfate sodium salt. Cerilliant. Retrieved from [Link]
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Sciencemadness Discussion Board. (2017). Sodium Ethyl Sulfate Synthesis. Sciencemadness. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Sodium Ethyl-d5 Sulfate. Pharmaffiliates. Retrieved from [Link]
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AssayCell Technologies. (n.d.). Ethyl sulfate-d5, sodium salt, 10 mg. AssayCell Technologies. Retrieved from [Link]
- Ketha, H., & Kaur, P. (2015). Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS. Journal of analytical toxicology, 39(8), 646–652.
- Google Patents. (n.d.). Process for the preparation of deuterated compounds containing n-alkyl groups. Google Patents.
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National Institute of Standards and Technology. (n.d.). Sodium sulfate. NIST Chemistry WebBook. Retrieved from [Link]
- Jung, M. E., & Xu, Y. (1998). EFFICIENT SYNTHESIS OF SPECIFICALLY DEUTERATED NUCLEOSIDES: PREPARATION OF 4'-DEUTERIOTHYMIDINE. HETEROCYCLES, 47(1), 349.
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YouTube. (2020, February 3). SODIUM ETHYL SULFATE SYNTHESIS part 1. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Environment-friendly production process of diethyl sulfate. Google Patents.
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Scribd. (n.d.). Preparation of Sodium Ethyl Sulfate. Scribd. Retrieved from [Link]
- Google Patents. (n.d.). Process of making ethyl sulfates. Google Patents.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). HMDB. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of ethyl cellulose. ResearchGate. Retrieved from [Link]
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Cerilliant Corporation. (n.d.). Ethyl-beta-D-glucuronide-D5. Cerilliant. Retrieved from [Link]
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Restek Corporation. (n.d.). Ethyl Sulfate-d5 Sodium Salt (EtS-d5) Standard, 1000 µg/mL, Methanol, 1 mL/ampul. Restek. Retrieved from [Link]
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Restek Corporation. (n.d.). Ethyl Sulfate-d5 Sodium Salt (EtS-d5) Standard, 1000 µg/mL, Methanol, 1 mL/ampul. Restek. Retrieved from [Link]
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An In-depth Technical Guide to Sodium Ethyl-d5 Sulfate: Structure, Properties, and Applications
This guide provides a comprehensive overview of Sodium Ethyl-d5 Sulfate, a deuterated analog of Sodium Ethyl Sulfate, tailored for researchers, scientists, and professionals in drug development and forensic toxicology. We will delve into its molecular characteristics, synthesis, and critical applications, with a focus on its role as an internal standard in analytical chemistry.
Introduction to Sodium Ethyl-d5 Sulfate
Sodium Ethyl-d5 Sulfate (C₂D₅NaO₄S) is the sodium salt of the deuterated form of ethyl sulfate. In this isotopically labeled molecule, the five hydrogen atoms of the ethyl group are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the cornerstone of its utility in analytical methodologies, particularly mass spectrometry.
Its primary significance lies in its application as an internal standard for the quantification of ethyl sulfate (EtS), a direct metabolite of ethanol.[1] The detection of EtS in biological matrices like urine and blood serves as a reliable biomarker for recent alcohol consumption. By introducing a known quantity of Sodium Ethyl-d5 Sulfate into a sample, analysts can accurately determine the concentration of endogenous ethyl sulfate, correcting for variations in sample preparation and instrument response.
Molecular Structure and Physicochemical Properties
The molecular integrity of Sodium Ethyl-d5 Sulfate is fundamental to its function. The structure consists of an ethyl group, fully substituted with deuterium, linked to a sulfate group via an ester bond, with a sodium ion counteracting the negative charge on the sulfate.
Molecular Structure Diagram
Caption: 2D structure of Sodium Ethyl-d5 Sulfate.
Physicochemical Data Summary
The following table summarizes the key quantitative data for Sodium Ethyl-d5 Sulfate, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₂D₅NaO₄S | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| CAS Number | 1329611-05-3 | [1][2] |
| Appearance | Pale Brown Solid | [2] |
| Synonyms | Sulfuric Acid Monoethyl-d5 Ester Sodium Salt, Ethyl-d5 Sodium Sulfate, Sodium Sulfovinate-d5 | [2][3] |
Synthesis and Characterization
The synthesis of Sodium Ethyl-d5 Sulfate is a critical process that ensures the high isotopic purity required for its use as an internal standard.
Synthesis Pathway
The most common method for synthesizing pentadeuterated ethyl sulfate is through the esterification of sulfuric acid with deuterated ethanol (Ethanol-d6).[4] The resulting ethyl-d5 sulfuric acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the final salt product.
Caption: General synthesis pathway for Sodium Ethyl-d5 Sulfate.
Step-by-Step Synthesis Protocol
-
Reactant Preparation: Anhydrous hexadeutero ethanol (Ethanol-d6) and concentrated sulfuric acid are cooled separately in an ice bath.
-
Esterification: The cooled sulfuric acid is added dropwise to the stirred, cooled Ethanol-d6. The reaction temperature must be carefully controlled to prevent the formation of diethyl ether as a byproduct.[5]
-
Reaction Monitoring: The progress of the esterification is monitored using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Neutralization: Once the reaction is complete, the resulting ethyl-d5 sulfuric acid is slowly added to a cooled solution of sodium hydroxide to neutralize the acid and form the sodium salt.
-
Isolation and Purification: The final product, Sodium Ethyl-d5 Sulfate, is isolated from the reaction mixture, often by precipitation or crystallization, and then washed and dried to achieve high purity.
Analytical Characterization
The identity and purity of the synthesized Sodium Ethyl-d5 Sulfate are confirmed using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In this method, the molecule is ionized, and the precursor ion (m/z 130 for the deuterated form) and its characteristic product ions (m/z 98 and m/z 80) are monitored.[4] This provides a definitive identification and allows for quantification.
Core Applications in Research and Forensic Science
The primary utility of Sodium Ethyl-d5 Sulfate is as an internal standard in quantitative analytical methods.[1]
-
Forensic Toxicology and Clinical Chemistry : It is extensively used to confirm and quantify the presence of ethyl sulfate (EtS) in biological samples.[6] Since EtS is a direct metabolite of ethanol, its presence is a definitive indicator of recent alcohol consumption, detectable for up to 36-40 hours post-ingestion.[4] The use of a deuterated internal standard is considered the gold standard for accuracy in these analyses.
-
Workplace Drug Testing : The method provides a reliable means for monitoring alcohol use in safety-sensitive professions.[4]
-
Pharmacokinetic Studies : In drug development, understanding the metabolic pathways of new chemical entities is crucial. Deuterated standards can be used in studies to trace the metabolism of compounds that may be metabolized via sulfation pathways.
Experimental Protocol: LC-MS/MS Quantification of Ethyl Sulfate
The following is a representative protocol for the quantification of ethyl sulfate in urine using Sodium Ethyl-d5 Sulfate as an internal standard.
Workflow Diagram
Caption: Experimental workflow for EtS quantification.
Step-by-Step Methodology
-
Preparation of Standards and Internal Standard Solution :
-
Prepare a stock solution of Sodium Ethyl-d5 Sulfate (e.g., 100 µg/mL) in methanol or deionized water.
-
Prepare a series of calibration standards of non-labeled Sodium Ethyl Sulfate at known concentrations.
-
-
Sample Preparation :
-
To 100 µL of urine sample (or calibrator/control), add 50 µL of the internal standard working solution.
-
Dilute with 850 µL of mobile phase or a suitable buffer.
-
Vortex the mixture thoroughly.
-
Transfer the solution to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis :
-
Liquid Chromatography : Employ a suitable analytical column (e.g., C18) with a gradient or isocratic mobile phase to separate the analyte from matrix components.
-
Mass Spectrometry : Operate the mass spectrometer in negative ion electrospray (ESI) mode.
-
Multiple Reaction Monitoring (MRM) : Monitor the following transitions:
-
-
Data Analysis and Quantification :
-
Integrate the chromatographic peak areas for both the analyte (EtS) and the internal standard (EtS-d5).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of EtS in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Safety, Storage, and Handling
-
Storage : Sodium Ethyl-d5 Sulfate is typically stored at -20°C to ensure long-term stability, especially when in solution.
-
Handling : When handled as a solution in methanol, appropriate safety precautions for flammable and toxic liquids must be observed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Conclusion
Sodium Ethyl-d5 Sulfate is an indispensable tool for modern analytical science, particularly in the fields of toxicology and clinical diagnostics. Its role as a stable, isotopically labeled internal standard ensures the accuracy and reliability of methods designed to detect recent alcohol consumption. The principles underlying its synthesis and application exemplify the precision required in quantitative analysis, making it a cornerstone reagent for any laboratory engaged in the measurement of ethanol biomarkers.
References
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- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23680278, Sodium ethyl sulfate.
- Sigma-Aldrich. (n.d.). Ethyl-d5 sulfate sodium salt 1.0 mg/mL in methanol (as ethyl sulfate), ampule of 1 mL, certified reference material, Cerilliant®.
- AssayCell Technologies. (n.d.). Ethyl sulfate-d5, sodium salt, 10 mg.
- Pharmaffiliates. (n.d.). Sodium Ethyl-d5 Sulfate.
- Sigma-Aldrich. (n.d.). Ethyl sulfate sodium salt.
- Sigma-Aldrich. (n.d.). Ethyl-d5 sulfate sodium salt 1.0 mg/mL in methanol (as ethyl sulfate), ampule of 1 mL, certified reference material, Cerilliant®.
- AssayCell Technologies. (n.d.). Ethyl sulfate-d5, sodium salt, 2 mg.
- Witham, J. (2019). Chapter 5. The Uses of Sodium Sulfate. ResearchGate.
- NileRed. (2020). SODIUM ETHYL SULFATE SYNTHESIS part 1. YouTube.
- Weinmann, W., et al. (2004). Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(12), 188-193.
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A Comprehensive Safety and Handling Guide for Sodium Ethyl-d5 Sulfate
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding Sodium Ethyl-d5 Sulfate
Sodium Ethyl-d5 Sulfate (CAS No. 1329611-05-3) is a deuterated stable isotope-labeled form of Sodium Ethyl Sulfate.[1] Its primary application in the scientific community is as an internal standard for the quantification of ethyl sulfate in biological matrices.[1][2][3] Ethyl sulfate is a direct metabolite of ethanol, making it a critical biomarker for monitoring alcohol consumption, particularly in forensic toxicology and clinical settings.[2][3] The incorporation of five deuterium atoms (d5) on the ethyl group provides a distinct mass shift, enabling precise and accurate measurement by mass spectrometry-based methods like LC-MS or GC-MS without interfering with the analysis of the endogenous, non-labeled analyte.[2]
Given its crucial role in sensitive analytical applications, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the safety of laboratory personnel and the integrity of experimental data. This guide synthesizes available data to provide a comprehensive overview of the material's properties, hazards, and best practices for its use in a research environment.
Part 1: Chemical Identification and Physical Properties
Accurate identification is the foundation of chemical safety. The key identifiers and physical characteristics of Sodium Ethyl-d5 Sulfate are summarized below. This data is essential for proper labeling, storage, and emergency response.
| Property | Value | Source(s) |
| Chemical Name | Sodium;1,1,2,2,2-pentadeuterioethyl sulfate | |
| Synonyms | Sulfuric Acid Monoethyl-d5 Ester Sodium Salt, Ethyl-d5 Sodium Sulfate | [1][4] |
| CAS Number | 1329611-05-3 | [1][3][5] |
| Molecular Formula | C₂D₅NaO₄S | [1][3][5] |
| Molecular Weight | 153.14 g/mol | [1][3][5] |
| Appearance | Pale Brown Solid | [1] |
| Purity | >95% (HPLC) | |
| Storage Temperature | -20°C or 2-8°C Refrigerator | [1] |
Part 2: Hazard Identification and Toxicological Profile
Therefore, the following hazard assessment is based on the aggregated GHS information provided to the European Chemicals Agency (ECHA) for the non-deuterated parent compound.[4] Researchers must handle the deuterated version with the assumption that it presents these same hazards.
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |
Source: Aggregated GHS information from ECHA C&L Inventory for Sodium Ethyl Sulfate.[4]
Expert Analysis of Toxicological Risk:
-
Oral Toxicity: The "Harmful if swallowed" classification indicates that ingestion of a significant amount of the solid material could lead to adverse health effects.[4] The primary risk in a laboratory setting is accidental ingestion through poor hygiene, such as handling the material and then touching the mouth.
-
Eye Irritation: This is a significant and immediate risk.[4] The fine, powdered nature of the solid increases the likelihood of it becoming airborne during handling (e.g., weighing, transferring) and making contact with the eyes, which can cause serious irritation.[4]
-
Dermal and Inhalation Toxicity: While not explicitly classified, it is prudent to assume that the compound may cause skin irritation upon prolonged contact and respiratory tract irritation if the dust is inhaled. Standard chemical hygiene practices should be sufficient to mitigate these risks.
Part 3: Safe Handling, Storage, and Exposure Control
Adherence to rigorous handling and storage protocols is the most effective strategy for preventing exposure and ensuring a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, addressing all potential routes of exposure.
-
Ventilation: All handling of the solid powder, especially weighing and reconstitution, should be performed inside a certified chemical fume hood or a powder containment hood. This engineering control is the primary defense against inhaling fine particulates.
-
Eye Protection: ANSI-rated safety glasses with side shields are mandatory at a minimum. However, given the "serious eye irritation" hazard, chemical safety goggles are strongly recommended to provide a complete seal around the eyes.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. Gloves must be inspected before use and changed immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.
-
Hygiene: Wash hands thoroughly with soap and water after handling the material, before leaving the laboratory, and before eating or drinking.[6][7]
Workflow for Safe Handling of Sodium Ethyl-d5 Sulfate Powder
Caption: Safe Handling Workflow for Sodium Ethyl-d5 Sulfate Powder.
Conditions for Safe Storage
-
Container: Keep the material in its original, tightly sealed container to prevent moisture absorption and contamination.[8][9]
-
Temperature: Store at the temperature recommended by the supplier, typically -20°C for long-term stability, or 2-8°C for shorter periods.[1]
-
Location: Store in a designated, clearly labeled area away from incompatible materials. Do not store with food or drink.[7][10]
Part 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical. The following protocols are based on the known hazards of the analogous compound.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[6][11][12] Remove contact lenses if present and easy to do.[10][13] Seek immediate medical attention.[6][13]
-
Skin Contact: Remove all contaminated clothing.[14] Immediately wash the affected skin area with plenty of soap and water.[6][11] If irritation develops or persists, seek medical attention.[15]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[6][7][11] If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur or persist.[12][15]
-
Ingestion: Do NOT induce vomiting.[6][12] If the person is conscious, rinse their mouth thoroughly with water and have them drink a few sips of water.[6][10] Seek immediate medical attention and provide the SDS or product label to the physician.[6]
Emergency Response Decision Flowchart
Caption: Emergency First Aid Response Flowchart.
Fire-Fighting and Accidental Release
-
Fire-Fighting: In case of a fire, use extinguishing media appropriate for the surrounding environment. For a small chemical fire, dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam are suitable.[10] Hazardous combustion products may include toxic oxides of sulfur and carbon.[6][10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
-
Accidental Release: For a small spill of the solid, first ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, carefully sweep or vacuum the material, avoiding dust generation.[6][12] Place the collected material into a sealed, labeled container for proper waste disposal.[10][12] Clean the spill area thoroughly with soap and water.[15]
Conclusion
While Sodium Ethyl-d5 Sulfate is an invaluable tool for modern analytical chemistry, it is not benign. The primary hazards, inferred from its non-deuterated analogue, are oral toxicity and serious eye irritation.[4] These risks are readily managed through a combination of appropriate engineering controls, diligent use of personal protective equipment, and adherence to established safe handling protocols. By understanding the specific nature of this compound and implementing the self-validating safety systems described in this guide, researchers can ensure both their personal safety and the continued integrity of their scientific work.
References
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Diethyl Sulfate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23680278, Sodium ethyl sulfate. Retrieved from [Link]
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Cerilliant. (n.d.). Ethyl-D5 sulfate sodium salt. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Sodium Ethyl-d5 Sulfate. Retrieved from [Link]
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DTPM Store. (n.d.). Ethyl-D₅ sulfate sodium salt, 1.0 mg/mL (as ethyl sulfate). Retrieved from [Link]
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Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]
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A Technical Guide to the Commercial Sourcing of Sodium Ethyl-d5 Sulfate for Analytical Applications
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing and application of Sodium Ethyl-d5 Sulfate. It emphasizes the critical considerations for selecting a commercial supplier to ensure the accuracy and reliability of analytical data, particularly in the context of bioanalytical mass spectrometry.
Introduction: The Critical Role of Sodium Ethyl-d5 Sulfate in Alcohol Biomarker Analysis
Sodium Ethyl-d5 Sulfate (EtS-d5) is the deuterated stable isotope-labeled internal standard for ethyl sulfate (EtS). EtS is a direct metabolite of ethanol and a sensitive and specific biomarker for monitoring alcohol consumption.[1] Its longer detection window in biological matrices, such as urine, compared to ethanol itself, makes it an invaluable tool in clinical and forensic toxicology, as well as in drug development programs where monitoring alcohol abstinence is crucial.
The accuracy of quantifying endogenous EtS using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critically dependent on the quality of the internal standard. EtS-d5 is the preferred internal standard as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.
The Cornerstone of Accurate Quantification: The Stable Isotope-Labeled Internal Standard
The principle of stable isotope dilution mass spectrometry relies on the addition of a known quantity of an isotopically labeled compound to a sample before analysis. The ratio of the signal from the endogenous analyte to the signal from the labeled internal standard is then used for quantification. For this technique to be robust, the internal standard must meet stringent quality criteria.
Key Characteristics of a High-Quality Sodium Ethyl-d5 Sulfate Internal Standard:
-
High Isotopic Purity: This refers to the percentage of the compound that is fully deuterated at all five specified positions. High isotopic purity (typically >98%) is essential to minimize the contribution of the internal standard to the signal of the unlabeled analyte.[3]
-
High Chemical Purity: The internal standard should be free from other chemical impurities that could interfere with the analysis or degrade over time. A chemical purity of >95% is generally recommended.[4][5]
-
Stability of the Isotopic Label: The deuterium atoms in EtS-d5 are located on the ethyl group, which are not readily exchangeable under typical analytical conditions. This ensures the mass difference between the analyte and the internal standard is maintained throughout the analytical process.[6]
-
Certified Concentration and Uncertainty: For quantitative applications, the internal standard should be a certified reference material (CRM) with a well-defined concentration and an associated measurement uncertainty.
Navigating the Commercial Landscape: Selecting a Reputable Supplier
The selection of a commercial supplier for Sodium Ethyl-d5 Sulfate is a critical step that directly impacts the quality and reliability of your analytical data. The following is a logical workflow for evaluating and selecting a supplier:
Caption: A logical workflow for the evaluation and selection of a commercial supplier for Sodium Ethyl-d5 Sulfate.
The Gold Standard: ISO 17034 Accreditation
When sourcing a certified reference material, look for suppliers who are accredited to ISO 17034: "General requirements for the competence of reference material producers" .[7] This accreditation ensures that the supplier has a robust quality management system and the technical competence to produce reference materials of the highest quality and metrological traceability.[8] Suppliers like Cerilliant and LGC have this accreditation for their reference materials.[9][10]
Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a specific lot of the internal standard. Key information to look for on a CoA includes:
-
Certified Concentration and Uncertainty: For solutions, this will be a gravimetrically prepared and verified concentration with a stated uncertainty.
-
Chemical Purity: Typically determined by techniques like HPLC or GC.
-
Isotopic Purity/Enrichment: This may be determined by mass spectrometry or NMR.[11][12]
-
Identity Confirmation: Data from techniques like mass spectrometry and NMR to confirm the structure of the compound.
Comparative Overview of Commercial Suppliers
The following table provides a summary of commercially available Sodium Ethyl-d5 Sulfate products. It is important to note that detailed specifications such as isotopic and chemical purity are often lot-specific and should be confirmed by requesting the Certificate of Analysis from the supplier.
| Supplier | Product Number | Format | Concentration | Quality Standard |
| Cerilliant (MilliporeSigma) | E-066 | Solution in Methanol | 1.0 mg/mL | Certified Reference Material (ISO 17034 Accredited)[1] |
| LGC Standards (TRC) | TRC-S625302 | Neat Solid | N/A | >95% Purity (HPLC)[4] |
| Santa Cruz Biotechnology | sc-224443 | Solid | N/A | For Research Use Only[13] |
| Pharmaffiliates | PA STI 079520 | Solid | N/A | Not Specified |
| ZeptoMetrix | 12047.2-K-ME | Solution in Methanol | 1000 µg/mL | Reference Material |
| AssayCell Technologies | Not Specified | Dry Powder | N/A | >95% Pure |
Application Protocol: Quantification of Ethyl Sulfate in Urine by LC-MS/MS
This section provides a general protocol for the quantification of EtS in urine using Sodium Ethyl-d5 Sulfate as an internal standard. This protocol should be optimized and validated in your laboratory.
Experimental Workflow
Caption: A typical experimental workflow for the quantification of Ethyl Sulfate in urine using LC-MS/MS.
Step-by-Step Methodology
1. Preparation of Standards and Internal Standard Working Solution:
-
Prepare a stock solution of Sodium Ethyl-d5 Sulfate in a suitable solvent (e.g., methanol or water).
-
Prepare a working internal standard solution by diluting the stock solution to the desired concentration (e.g., 100 ng/mL).
-
Prepare calibration standards and quality control samples by spiking known concentrations of a certified EtS standard into a blank matrix (e.g., drug-free urine).
2. Sample Preparation:
-
To 100 µL of urine sample, calibrator, or QC, add a fixed volume (e.g., 20 µL) of the internal standard working solution.[2]
-
Vortex mix the samples.
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile or methanol).[2]
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water).
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).
- EtS MRM Transition: m/z 125 -> 97 (quantifier) and m/z 125 -> 80 (qualifier)
- EtS-d5 MRM Transition: m/z 130 -> 98 (quantifier) and m/z 130 -> 80 (qualifier)
4. Data Analysis:
-
Integrate the peak areas for the EtS and EtS-d5 MRM transitions.
-
Calculate the peak area ratio of EtS to EtS-d5.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of EtS in the unknown samples from the calibration curve.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, improper mobile phase pH, sample matrix effects. | Use a guard column, ensure mobile phase is correctly prepared, optimize sample cleanup. |
| High Variability in Results | Inconsistent addition of internal standard, sample processing variability. | Use a calibrated pipette for IS addition, ensure consistent sample handling. |
| Signal Suppression or Enhancement | Co-eluting matrix components. | Optimize chromatographic separation, improve sample cleanup, dilute the sample. |
| Crosstalk between Analyte and IS | Incomplete isotopic labeling of the internal standard. | Verify the isotopic purity of the internal standard from the CoA. |
Conclusion
The selection of a high-quality, certified Sodium Ethyl-d5 Sulfate internal standard from a reputable commercial supplier is paramount for achieving accurate and reliable quantification of ethyl sulfate in biological matrices. By carefully considering factors such as ISO 17034 accreditation, detailed information on the Certificate of Analysis, and the specific requirements of the analytical method, researchers can have high confidence in their results. This guide provides a framework for making informed decisions when sourcing this critical reagent for applications in clinical diagnostics, forensic toxicology, and drug development.
References
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Cerilliant. (n.d.). Ethyl-D5 sulfate sodium salt | Certified Solutions Standards. Retrieved from [Link]
-
A2LA. (n.d.). ISO 17034 - Reference Materials Producers Accreditation Program. Retrieved from [Link]
- Al-Soud, Y. A., & Al-Masri, I. M. (2014). A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines. Journal of Analytical Toxicology, 38(7), 437–444.
- Thierauf, A., Wohlfarth, A., Auwärter, V., Perdekamp, M. G., Wurst, F. M., & Weinmann, W. (2009). A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines. Journal of Analytical Toxicology, 33(9), 521–526.
-
Cerilliant. (n.d.). Quality Credentials. Retrieved from [Link]
- Dolan, J. W. (2012). When Should an Internal Standard be Used? LCGC North America, 30(6), 474-480.
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
- Wu, Y. (2023). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
- Zhang, Y., et al. (2018). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(15), 1269-1278.
- International Organization for Standardization. (2016).
- Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—what, how and why? Journal of lipid research, 46(2), 194-204.
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Cerilliant. (n.d.). Home. Retrieved from [Link]
- LGC Standards. (2024).
- Grant, R. (n.d.). EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. MSACL.
- Gunda, S. T. R., & Mitra, K. (2016). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 8(34), 6461-6468.
- Thierauf, A., et al. (2008). Internal standards for quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 11-13.
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ANAB. (n.d.). ISO 17034 Reference Material Producer (RMP) Accreditation. Retrieved from [Link]
- ISO. (2023).
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An In-depth Technical Guide on the Role of Sodium Ethyl-d5 Sulfate as an Alcohol Biomarker Internal Standard
Introduction: The Imperative for Accurate Alcohol Consumption Monitoring
In the realms of clinical and forensic toxicology, the precise and reliable detection of alcohol consumption is paramount. While blood alcohol concentration (BAC) provides a snapshot of recent intake, its short detection window necessitates the use of biomarkers with a longer duration of detectability. Ethyl sulfate (EtS), a minor metabolite of ethanol, has emerged as a crucial biomarker for assessing recent alcohol consumption, offering a detection window of up to several days.[1][2] The quantitative analysis of EtS, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), demands the highest level of accuracy and precision. This is where the role of a suitable internal standard becomes indispensable.
This technical guide provides a comprehensive overview of sodium ethyl-d5 sulfate (EtS-d5), a stable isotope-labeled internal standard, and its critical role in the accurate quantification of EtS. We will delve into the principles of internal standardization, the unique advantages of using deuterated analogs, and provide detailed, field-proven protocols for the application of EtS-d5 in a validated analytical workflow.
The Principle of Internal Standardization: Mitigating Analytical Variability
Quantitative analysis, particularly in complex biological matrices like urine, is susceptible to various sources of error. These can include inconsistencies in sample preparation, injection volume, and instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added in a known, constant amount to every sample, calibrator, and quality control sample. By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized.[3]
Why Sodium Ethyl-d5 Sulfate is the Gold Standard
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, derivatization, and ionization.[4] Stable isotope-labeled (SIL) internal standards, such as sodium ethyl-d5 sulfate, are considered the "gold standard" for mass spectrometry-based quantification.[5][6] In EtS-d5, five hydrogen atoms on the ethyl group are replaced with deuterium, a stable isotope of hydrogen. This results in a molecule that is chemically identical to EtS but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
The key advantages of using EtS-d5 as an internal standard for EtS analysis are:
-
Similar Physicochemical Properties: EtS-d5 has nearly identical polarity, solubility, and chromatographic retention time to EtS, ensuring they behave similarly throughout the analytical process.[5]
-
Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate results. Since EtS and EtS-d5 are chemically identical, they experience the same matrix effects, and the ratio of their signals remains constant, thus correcting for this phenomenon.[7]
-
Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument performance, EtS-d5 significantly improves the precision and accuracy of the quantitative results.[5]
Physicochemical Properties of Sodium Ethyl-d5 Sulfate
A thorough understanding of the properties of the internal standard is crucial for method development and validation.
| Property | Value | Source |
| Chemical Formula | C₂D₅NaO₄S | [8] |
| Molecular Weight | 153.14 g/mol | [8] |
| CAS Number | 1329611-05-3 | [8] |
| Synonyms | Ethyl-d5 Sodium Sulfate, Sodium Sulfovinate-d5 | [9] |
| Form | Typically supplied as a solution in methanol | |
| Storage | -20°C |
Analytical Workflow: From Sample to Result
The following section outlines a detailed, step-by-step methodology for the quantitative analysis of EtS in urine using sodium ethyl-d5 sulfate as an internal standard. This protocol is based on established and validated methods in the field.[1][10][11]
Diagram of the Analytical Workflow
Caption: A schematic of the analytical workflow for EtS quantification.
Step-by-Step Experimental Protocol
1. Reagents and Materials:
-
Sodium Ethyl-d5 Sulfate (EtS-d5) certified reference material (e.g., 100 µg/mL in methanol)
-
Ethyl Sulfate (EtS) sodium salt certified reference material
-
LC-MS grade water
-
LC-MS grade methanol
-
Formic acid (≥98%)
-
Urine samples (patient, calibrator, and quality control)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standards and Internal Standard Working Solution:
-
Internal Standard Working Solution (ISWS): Prepare a working solution of EtS-d5 at a concentration of 1 µg/mL by diluting the certified reference material with LC-MS grade water.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank urine with known concentrations of EtS. A typical calibration curve might range from 50 ng/mL to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of patient samples to ensure the accuracy and precision of the run.
3. Sample Preparation: This "dilute and shoot" method is simple, rapid, and effective for urine samples.
-
To 50 µL of each urine sample, calibrator, and QC sample in an autosampler vial, add 950 µL of the ISWS (1 µg/mL EtS-d5).
-
Cap the vials and vortex for 10 seconds.
-
The samples are now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis: The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | Provides robust and reproducible chromatographic separation. |
| Column | Agilent Poroshell 120 CS-C18 (2.1 x 50 mm, 2.7 µm) or equivalent | A charged surface C18 column offers good retention for polar analytes like EtS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization.[11] |
| Mobile Phase B | Methanol | A common organic solvent for reversed-phase chromatography. |
| Gradient | 2% B to 98% B over 3 minutes | A gradient elution is necessary to separate the analytes from matrix components and ensure good peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[11] |
| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive detection and minimizes matrix effects. |
| MS System | Sciex API 4000 or equivalent triple quadrupole | Provides the necessary sensitivity and selectivity for biomarker quantification. |
| Ionization Mode | Negative Electrospray Ionization (ESI) | EtS and EtS-d5 readily form negative ions.[1] |
| MRM Transitions | EtS: 125 → 97 (quantifier), 125 → 80 (qualifier) EtS-d5: 130 → 98 (quantifier) | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The quantifier ion is used for concentration determination, and the qualifier ion confirms the identity of the analyte.[11][12] |
5. Data Analysis and Quantification:
-
Integrate the peak areas for the quantifier ions of EtS and EtS-d5.
-
Calculate the peak area ratio of EtS to EtS-d5 for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibrators. A linear regression with a weighting of 1/x is typically used.
-
Determine the concentration of EtS in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.
Method Validation: Ensuring a Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose.[13][14] The validation of an EtS assay using EtS-d5 should adhere to guidelines from regulatory bodies such as the Substance Abuse and Mental Health Services Administration (SAMHSA).[15]
Key Validation Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between the instrument response and the analyte concentration over the analytical range.[16] |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) | Measures the closeness of the measured concentration to the true value.[16] |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Assesses the repeatability and reproducibility of the method.[16] |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. | Ensures that the method can differentiate the analyte from other components in the sample.[13] |
| Matrix Effect | The ratio of the analyte response in the presence and absence of matrix should be consistent across different sources of matrix. | Evaluates the impact of the biological matrix on the ionization of the analyte. |
| Stability | Analyte should be stable in the matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop). | Ensures that the analyte concentration does not change from the time of sample collection to analysis. |
Regulatory Context and Interpretation
SAMHSA provides mandatory guidelines for federal workplace drug testing programs, which include provisions for biomarker testing.[17][18] While specific cutoffs for EtS are not federally mandated in the same way as for illicit drugs, laboratories often establish their own cutoff concentrations based on clinical and forensic guidelines.[12] The use of a validated method with a reliable internal standard like EtS-d5 is crucial for producing legally defensible results.
Conclusion: The Indispensable Role of Sodium Ethyl-d5 Sulfate
In the landscape of alcohol biomarker testing, the pursuit of accuracy and reliability is non-negotiable. Sodium ethyl-d5 sulfate has proven to be an indispensable tool for the quantitative analysis of ethyl sulfate. Its properties as a stable isotope-labeled internal standard allow for the effective mitigation of analytical variability, particularly matrix effects, which are inherent in the analysis of complex biological samples. The use of EtS-d5 in a well-validated LC-MS/MS method provides a self-validating system that ensures the production of high-quality, defensible data. For researchers, scientists, and drug development professionals, the adoption of this gold-standard internal standard is a critical step towards achieving the highest level of confidence in their alcohol consumption monitoring programs.
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-
Wurst, F. M., et al. (2006). Ethyl sulphate: a direct ethanol metabolite reflecting recent alcohol consumption. Addiction, 101(8), 1132-1139. [Link]
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Jatlow, P., et al. (2014). Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials. Alcoholism, Clinical and Experimental Research, 38(7), 2056-2065. [Link]
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Rasmussen, N., & Szczesniewski, A. (2022). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate using Charged Surface-C18 Column. Agilent Technologies. [Link]
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Weinmann, W., et al. (2004). A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines. Journal of Analytical Toxicology, 28(4), 250-256. [Link]
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Substance Abuse and Mental Health Services Administration. Workplace Drug Testing Resources. [Link]
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Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Ethyl Glucuronide and Ethyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Mass Spectrometry for the Clinical Laboratory (pp. 195-202). Humana Press. [Link]
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N-Z. (2020, February 3). SODIUM ETHYL SULFATE SYNTHESIS part 1 [Video]. YouTube. [Link]
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Gwarek, M., et al. (2016). Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS. Journal of Analytical Toxicology, 40(6), 442-448. [Link]
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Substance Abuse and Mental Health Services Administration. (2022, June 21). Regulatory Program Updates and Mandatory Guidelines. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Doctor O'Donovan. (2022, September 28). How to perform URINALYSIS - a step-by-step guide | Doctor O'Donovan Clinical Skills [Video]. YouTube. [Link]
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ScienceMadness Discussion Board. (2017, January 15). Sodium Ethyl Sulfate. [Link]
-
Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. [Link]
- Mackus, M., et al. (2017). Biomarkers of the alcohol hangover state: Ethyl glucuronide (EtG) and ethyl sulfate (EtS). Human Psychopharmacology: Clinical and Experimental, 32(5), e2623.
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]
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Helander, A., et al. (2001). Ethyl sulfate: a metabolite of ethanol in humans and a potential biomarker of acute alcohol intake. Clinical Chemistry, 47(3), 592-595. [Link]
-
Kharbouche, H., et al. (2008). Direct determination of ethyl glucuronide and ethyl sulfate in postmortem urine specimens using hydrophilic interaction liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Analytical Toxicology, 32(5), 366-372. [Link]
-
TheHomeChemist. (2017, November 7). Sodium ethyl hydrogen sulfate synthesis [Video]. YouTube. [Link]
- Kumar, S., et al. (2024). A Review on Analytical Method Development and Validation (With Case Study).
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Methodological & Application
Application Note & Protocol: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ethyl Sulfate in Urine Using Sodium Ethyl-d5 Sulfate
Abstract
This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethyl sulfate (EtS) in human urine. EtS has emerged as a critical biomarker for monitoring recent alcohol consumption, offering a longer detection window than ethanol itself.[1][2] To ensure the highest degree of accuracy and precision, this protocol incorporates Sodium Ethyl-d5 Sulfate (EtS-d5) as a stable isotope-labeled internal standard (SIL-IS). The methodology presented herein employs a simple "dilute-and-shoot" sample preparation technique, which is both time-efficient and cost-effective, making it ideal for high-throughput clinical and forensic laboratories.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, a step-by-step protocol, and expected performance characteristics of the assay.
Introduction: The Significance of Ethyl Sulfate as an Alcohol Biomarker
Ethyl sulfate (EtS) is a non-oxidative, phase II metabolite of ethanol, formed by the enzymatic conjugation of ethanol with sulfate.[3] Unlike direct ethanol measurements, which are limited by a short detection window, EtS can be detected in urine for up to 80 hours following alcohol consumption.[1] This extended detection window makes EtS, often analyzed in conjunction with ethyl glucuronide (EtG), a reliable indicator of recent alcohol intake, which is crucial for monitoring abstinence in alcohol treatment programs, clinical trials, and forensic investigations.[2][4][5] The stability of EtS in urine samples, particularly its resistance to bacterial degradation, further enhances its utility as a dependable biomarker.[6]
The analytical method of choice for the quantification of EtS is LC-MS/MS due to its high sensitivity, specificity, and ability to handle complex biological matrices.[7][8] The use of a SIL-IS, such as EtS-d5, is paramount in LC-MS/MS analysis. The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby ensuring the robustness and accuracy of the results.[1]
Materials and Reagents
Chemicals and Solvents
-
Ethyl Sulfate Sodium Salt (≥98% purity)
-
Sodium Ethyl-d5 Sulfate (EtS-d5) (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥99%)
-
Drug-free human urine (for calibration standards and quality controls)
Labware and Equipment
-
Calibrated pipettes and sterile, disposable tips
-
1.5 mL polypropylene microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source coupled to a high-performance liquid chromatography system)
-
Analytical column suitable for polar compounds (e.g., C18, polar-endcapped reversed-phase)[3][8][9]
Experimental Protocol
Preparation of Stock and Working Solutions
Rationale: The accurate preparation of stock and working solutions is fundamental to the reliability of the entire quantitative method. Using high-purity certified reference materials and precise dilutions minimizes systematic errors.
-
EtS Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ethyl Sulfate Sodium Salt in methanol to achieve a final concentration of 1 mg/mL.
-
EtS-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Similarly, prepare a 1 mg/mL stock solution of Sodium Ethyl-d5 Sulfate in methanol.
-
EtS Working Standard Solutions: Serially dilute the EtS stock solution with drug-free human urine to prepare a series of calibration standards at concentrations ranging from 25 to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human urine from a separate weighing of the EtS standard at low, medium, and high concentrations (e.g., 75, 750, and 4000 ng/mL).
-
IS Working Solution (100 ng/mL): Dilute the EtS-d5 stock solution with 0.1% formic acid in water to a final concentration of 100 ng/mL.[8]
Sample Preparation: "Dilute-and-Shoot" Method
Rationale: The "dilute-and-shoot" approach is a straightforward and rapid sample preparation technique that minimizes sample handling and potential for analyte loss.[1] Dilution reduces the concentration of matrix components that can interfere with the analysis and cause ion suppression.
-
Aliquoting: Pipette 50 µL of the urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 950 µL of the 100 ng/mL EtS-d5 working IS solution to each tube.[8] This results in a 1:20 dilution of the urine sample.
-
Mixing: Vortex the tubes for 10 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any particulate matter.[2]
-
Transfer: Carefully transfer the supernatant to an LC autosampler vial for analysis.
LC-MS/MS Analysis
Rationale: The chromatographic separation is designed to resolve EtS from endogenous matrix components to minimize ion suppression. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity for the detection of EtS and EtS-d5.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reversed-phase, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[3][8] |
| Column Temperature | 40°C[3] |
| Gradient | As described in Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 2 |
| 7.0 | 2 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | As described in Table 4 |
Table 4: MRM Transitions for EtS and EtS-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| EtS (Quantifier) | 125.0 | 97.0 [SO4H]⁻ | 50 | 20 |
| EtS (Qualifier) | 125.0 | 80.0 [SO3]⁻ | 50 | 40 |
| EtS-d5 (IS) | 130.0 | 98.0 [DSO4]⁻ | 50 | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Analysis and Method Validation
Data Analysis
Quantification is performed by generating a calibration curve using the peak area ratios of the EtS quantifier MRM transition to the EtS-d5 internal standard MRM transition versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
Method Validation
A full method validation should be performed according to established guidelines (e.g., FDA, CLSI).[10] Key validation parameters include:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99 over the desired concentration range.
-
Accuracy and Precision: The intra- and inter-day accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ should be the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as the concentration with a signal-to-noise ratio of at least 3.
-
Matrix Effects: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. The use of a SIL-IS is expected to compensate for matrix effects.[1]
-
Stability: The stability of EtS in urine should be evaluated under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Table 5: Representative Method Performance
| Parameter | Result |
| Linearity Range | 25 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±10% |
Workflow Visualization
Caption: Workflow for EtS analysis in urine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and efficient means for the quantification of ethyl sulfate in urine. The use of Sodium Ethyl-d5 Sulfate as an internal standard ensures the accuracy and precision of the results by compensating for matrix variability. The simple "dilute-and-shoot" sample preparation protocol is well-suited for high-throughput laboratory settings, enabling timely monitoring of alcohol consumption in both clinical and research environments.
References
-
Waters Corporation. UPLC-MS/MS Method for Quantitation of EtG and EtS in Human Urine. [Link]
-
Thierauf, A., et al. (2010). A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines. Journal of Analytical Toxicology, 34(7), 365-371. [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2014). LC-MS/MS Quantification of Ethyl Glucuronide (and Ethyl Sulphate). [Link]
-
Dresen, S., et al. (2004). Forensic confirmatory analysis of ethyl sulfate - A new marker for alcohol consumption - By liquid-chromatography/electrospray ionization/tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(11), 1644-1648. [Link]
-
Marinelli, E., et al. (2012). Measurement of Ethyl Glucuronide, Ethyl Sulphate and Their Ratio in the Urine and Serum of Healthy Volunteers after Two Doses of Alcohol. Alcohol and Alcoholism, 47(6), 675-682. [Link]
-
Agilent Technologies. (2020). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. [Link]
-
Shimadzu Scientific Instruments. Quantitation of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS. [Link]
-
Biotage. (2014). LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation Techniques. [Link]
-
Biotage. LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation. [Link]
-
Jones, J., et al. (2023). Development and validation of an LC-MS/MS method to quantify the alcohol biomarker phosphatidylethanol 16:0/18:1 in dried blood spots for clinical research purposes. PLoS One, 18(5), e0285628. [Link]
-
Jatlow, P., et al. (2014). Ethylglucuronide and ethyl sulfate assays in clinical trials, interpretation, and limitations: results of a dose-ranging alcohol challenge study and two clinical trials. Alcoholism, Clinical and Experimental Research, 38(7), 2056-2065. [Link]
-
Annamaneni, S., et al. (2015). Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine. Journal of Analytical & Bioanalytical Techniques, 6(3), 245. [Link]
-
Krzeptowski, W., et al. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Molecules, 28(20), 7155. [Link]
-
Annamaneni, S., et al. (2015). Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine. Journal of Analytical & Bioanalytical Techniques, 6(3). [Link]
-
Helander, A. (2007). Liquid chromatography : mass spectrometry study of two biochemical alcohol markers. [Link]
-
Litten, R. Z. (2014). Commentary On: Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation 1 and Limitations. Alcoholism, Clinical and Experimental Research, 38(7), 1833-1835. [Link]
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- 4. Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Commentary On: Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation 1 and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Application Note & Protocol: Quantitative Analysis of Ethyl Sulfate in Urine using Salting-Out Liquid-Liquid Extraction with an Internal Standard
Introduction and Scientific Rationale
Ethyl Sulfate (EtS) is a non-oxidative, phase II metabolite of ethanol, formed by the enzymatic conjugation of ethanol with a sulfate group.[1] Alongside Ethyl Glucuronide (EtG), EtS has emerged as a highly specific and sensitive biomarker for recent alcohol consumption, detectable in urine for several days after the complete elimination of ethanol from the body.[1] This extended detection window makes EtS a critical analyte in clinical toxicology, forensic science, and alcohol abstinence monitoring programs.[2]
Accurate quantification of EtS in complex biological matrices like urine presents analytical challenges due to its high polarity, small molecular weight, and the potential for matrix-induced signal suppression or enhancement in mass spectrometry.[1] To overcome these challenges, a robust sample preparation method is paramount. This application note details a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) protocol for the efficient extraction of EtS from urine.
The causality for choosing SALLE lies in its ability to effectively extract polar analytes like EtS.[3][4][5] Traditional Liquid-Liquid Extraction (LLE) uses water-immiscible organic solvents that are often inefficient at extracting highly water-soluble compounds. SALLE circumvents this by using a water-miscible organic solvent, typically acetonitrile. The addition of a high concentration of salt decreases the miscibility of the organic solvent in the aqueous sample, inducing a phase separation.[4] EtS then preferentially partitions into the organic layer, resulting in a cleaner extract than a simple protein precipitation and higher recovery for a polar analyte.[5]
Furthermore, to ensure the highest degree of accuracy and precision, this protocol incorporates a stable isotope-labeled internal standard (IS), Ethyl Sulfate-d5 (EtS-d5). An ideal internal standard co-elutes with the analyte and mimics its behavior during extraction and ionization, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[1][6] The use of EtS-d5 is a self-validating mechanism within the protocol, ensuring trustworthy and reproducible quantification when coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method is based on the principle of Salting-Out Assisted Liquid-Liquid Extraction (SALLE) followed by analysis using LC-MS/MS. The workflow begins with the addition of a known concentration of the internal standard (EtS-d5) to the urine sample. Acetonitrile, a water-miscible polar organic solvent, is then added, followed by a salt (e.g., ammonium sulfate or sodium chloride) to induce phase separation. After vigorous mixing and centrifugation, the upper organic layer containing EtS and EtS-d5 is isolated, evaporated, and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system. Quantification is achieved by calculating the peak area ratio of the analyte (EtS) to the internal standard (EtS-d5) and plotting this ratio against a calibration curve prepared in the same matrix.
Materials and Reagents
3.1. Equipment
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporation system
-
Calibrated micropipettes and tips
-
1.5 mL or 2.0 mL polypropylene microcentrifuge tubes
-
LC-MS/MS System (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS or equivalent)[7]
3.2. Chemicals and Standards
-
Ethyl Sulfate (EtS) sodium salt, analytical standard (≥98% purity)
-
Ethyl-d5 Sulfate (EtS-d5) sodium salt, internal standard (≥98% purity, 99% isotopic purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium sulfate or Sodium Chloride, ACS grade or higher
-
Deionized water, 18.2 MΩ·cm
-
Drug-free (blank) human urine
Detailed Experimental Protocol
4.1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1.0 mg/mL EtS): Accurately weigh 10 mg of EtS standard and dissolve in 10.0 mL of methanol. Store at -20°C.
-
Internal Standard Stock Solution (1.0 mg/mL EtS-d5): Accurately weigh 10 mg of EtS-d5 standard and dissolve in 10.0 mL of methanol. Store at -20°C.
-
Working Internal Standard Solution (1.0 µg/mL EtS-d5): Dilute the IS Stock Solution 1:1000 with 50:50 (v/v) Methanol:Water. This working solution will be added to all samples, calibrators, and QCs.
4.2. Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a series of intermediate spiking solutions of EtS by serially diluting the Analyte Stock Solution in methanol.
-
Spike appropriate volumes of the intermediate solutions into blank human urine to prepare a calibration curve. A typical range is 100 to 10,000 ng/mL.[7]
-
Prepare Quality Control (QC) samples in blank urine at a minimum of three concentration levels: Low (e.g., 300 ng/mL), Medium (e.g., 1,500 ng/mL), and High (e.g., 7,500 ng/mL). QC samples should be prepared from a separate weighing of the analyte stock standard.
4.3. Salting-Out Liquid-Liquid Extraction (SALLE) Procedure
-
Sample Aliquoting: Pipette 100 µL of each urine sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the Working Internal Standard Solution (1.0 µg/mL EtS-d5) to every tube.
-
Protein Precipitation & Extraction: Add 400 µL of acetonitrile to each tube.
-
Vortex: Vortex mix each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Salting-Out: Add approximately 50 mg of ammonium sulfate (or sodium chloride) to each tube. The exact amount of salt may need optimization but should be sufficient to cause a clear phase separation.
-
Vortex: Vortex mix again for 1 minute to dissolve the salt and facilitate phase separation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes.[8] This will result in a solid pellet of precipitated proteins and two distinct liquid phases (an upper acetonitrile layer and a lower aqueous layer).
-
Supernatant Transfer: Carefully transfer 300 µL of the upper acetonitrile layer to a clean tube, being careful not to disturb the lower layer or the protein pellet.
-
Evaporation: Evaporate the acetonitrile to complete dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Vortex & Transfer: Vortex for 30 seconds, then transfer the solution to an autosampler vial for LC-MS/MS analysis.
4.4. LC-MS/MS Instrumental Parameters (Example)
-
LC System: Agilent 1290 Infinity II
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 2% B, hold for 0.5 min, ramp to 98% B over 3.0 min, hold for 1.0 min, return to 2% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| EtS | 125.0 | 97.0 (Quantifier) | -15 |
| EtS | 125.0 | 80.0 (Qualifier) | -25 |
| EtS-d5 (IS) | 130.0 | 98.0 | -15 |
Note: MS parameters such as gas temperatures, gas flows, and collision energies must be optimized for the specific instrument in use.
Workflow and Data Processing Visualization
Diagram 1: SALLE Workflow for EtS Analysis
Caption: Step-by-step workflow for the SALLE of Ethyl Sulfate from urine.
Diagram 2: Principle of Internal Standard Correction
Caption: How an internal standard corrects for analytical variability.
Method Validation
The described method should be fully validated according to established regulatory guidelines, such as those from the EMA or FDA, to ensure its reliability for routine use.[9][10][11]
6.1. Validation Parameters & Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve of at least 6 non-zero points is analyzed. | R² ≥ 0.99. Back-calculated concentrations of calibrators must be within ±15% of nominal (±20% at LLOQ).[12] |
| Accuracy | The closeness of the mean test results to the true value. Assessed using QC samples. | The mean value should be within ±15% of the nominal value for Low, Mid, and High QCs.[11][12] |
| Precision | The closeness of agreement among a series of measurements. Assessed using QC samples. | The coefficient of variation (CV) should not exceed 15% for Low, Mid, and High QCs (within-run and between-run).[11][12] |
| LLOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Analyte response must be ≥ 5 times the blank response. Accuracy within ±20% and Precision ≤ 20% CV.[11][12] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | Analysis of ≥ 6 blank urine sources should show no significant interfering peaks at the retention time of EtS or EtS-d5.[10][12] |
| Matrix Effect | The direct or indirect alteration of signal response due to co-eluting matrix components. | The IS-normalized matrix factor CV across different lots of matrix should be ≤ 15%. |
| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent and reproducible, although it does not need to be 100% due to IS correction.[6] |
| Stability | Analyte stability in matrix under various conditions (Freeze-Thaw, Bench-Top, Long-Term). | Mean concentrations of stability samples must be within ±15% of nominal concentrations.[12] |
6.2. Example Validation Data Summary
| QC Level | Nominal (ng/mL) | N | Accuracy (% Bias) | Within-Run Precision (% CV) | Between-Run Precision (% CV) |
| LLOQ | 100 | 15 | +4.5% | 8.9% | 11.2% |
| Low QC | 300 | 15 | -2.1% | 6.5% | 7.8% |
| Mid QC | 1500 | 15 | +1.3% | 4.2% | 5.5% |
| High QC | 7500 | 15 | -0.8% | 3.8% | 4.9% |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | - Incomplete phase separation.- Insufficient vortexing.- Incorrect pH (if applicable). | - Increase the amount of salt added.- Increase vortex time/speed.- Ensure proper reconstitution solvent is used. |
| High Variability (%CV) | - Inconsistent pipetting.- Incomplete reconstitution.- Variable matrix effects. | - Calibrate pipettes.- Increase vortex time after reconstitution.- Evaluate different lots of blank matrix; optimize chromatography to separate from interferences. |
| Poor Peak Shape | - Incompatible reconstitution solvent.- Column degradation.- Sample overload. | - Ensure reconstitution solvent is weaker than the initial mobile phase.- Replace column or use a guard column.- Dilute sample or reduce injection volume. |
| No IS Signal | - Forgot to add IS.- IS degradation.- MS tuning issue. | - Review sample preparation steps.- Prepare fresh IS working solution.- Re-tune and calibrate the mass spectrometer. |
References
- Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS. (n.d.). Thermo Fisher Scientific.
- Slawson, M., Kero, F., Vandell, V., Cherrier, M., Williams, L., & Johnson-Davis, K. (n.d.). LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation Techniques. ARUP Institute for Clinical and Experimental Pathology® & Biotage.
- LC-MS/MS Quantification of Ethyl Glucuronide (and Ethyl Sulphate). (2014). Canada's Drug Agency.
- Thierauf, A., Wohlfarth, A., Auwaerter, V., Perdekamp, M. G., Wurst, F. M., & Weinmann, W. (2010). A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines. Journal of Analytical Toxicology, 34(8), 489–494.
- Rasmussen, N., & Szczesniewski, A. (n.d.). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. Agilent Technologies, Inc.
- UPLC-MS/MS Method for Quantitation of EtG and EtS in Human Urine. (n.d.). Waters Corporation.
- Majors, R. E. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International - Chromatography Online.
- Helander, A., & Böttcher, M. (2006). Solid-phase extraction procedure for ethyl glucuronide in urine. PubMed.
- Leggett, D. C., Jenkins, T. F., & Miyares, P. H. (1990). Salting-out solvent extraction for preconcentration of neutral polar organic solutes from water. Analytical Chemistry.
- ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA).
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- Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration.
- Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. (2023). MDPI.
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- Yebpella, G., Magomya, A. M., Agbo, P. E., & Ali, Q. (2019). Salting-out assisted liquid–liquid extraction for the determination of ciprofloxacin residues in water samples by high performance liquid chromatography–diode array detector. PMC - NIH.
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Application Note: Quantitative Analysis of Ethyl Sulfate in Biological Matrices Using Sodium Ethyl-d5 Sulfate as an Internal Standard
Introduction
Ethyl Sulfate (EtS) is a non-oxidative, phase II metabolite of ethanol and serves as a sensitive and specific biomarker for recent alcohol consumption.[1] Accurate quantification of EtS in biological matrices, such as urine and serum, is crucial in clinical toxicology, forensic analysis, and alcohol abstinence monitoring programs.[1][2] The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.
To achieve the highest degree of accuracy and precision in LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[3][4] This application note provides a detailed protocol for the use of Sodium Ethyl-d5 Sulfate (EtS-d5) as an internal standard for the quantification of EtS. EtS-d5 is the ideal internal standard as it shares near-identical physicochemical properties with the native analyte, ensuring it co-elutes chromatographically and experiences similar ionization and matrix effects, yet is distinguishable by its mass-to-charge ratio (m/z).[4][5] This methodology, known as stable isotope dilution analysis (SIDA), corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible results.[3][4][6]
Principle of Stable Isotope Dilution Analysis (SIDA)
The core principle of SIDA involves adding a known quantity of the isotopically labeled standard (EtS-d5) to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.[4] Because the SIL-IS is chemically identical to the analyte (EtS), it will behave in the same manner throughout the entire analytical workflow, including extraction, derivatization (if any), and ionization.[5] Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard.
The mass spectrometer detects and quantifies both the native analyte and the SIL-IS. The final concentration of the analyte is determined by calculating the ratio of the analyte's response to the internal standard's response and interpolating this ratio against a calibration curve prepared with the same constant amount of internal standard.[3][4] This ratiometric approach effectively cancels out variability, ensuring the integrity of the quantitative data.
Materials and Reagents
-
Analyte Standard: Sodium Ethyl Sulfate (EtS) (CAS: 546-74-7)
-
Internal Standard: Sodium Ethyl-d5 Sulfate (EtS-d5) (CAS: 1329611-05-3)
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Deionized Water (>18 MΩ·cm), Formic Acid (LC-MS Grade)
-
Biological Matrix: Drug-free human urine or serum for calibrators and QCs
-
Equipment: Analytical balance, calibrated pipettes, vortex mixer, centrifuge, Class A volumetric flasks, autosampler vials.
-
Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Experimental Protocols
This protocol is a guideline and must be fully validated according to established regulatory guidelines such as those from the ICH, FDA, or EMA before implementation for routine analysis.[7][8]
Step 1: Preparation of Stock Solutions
Causality: Preparing concentrated stock solutions in a non-volatile, organic solvent like methanol ensures long-term stability. Accuracy at this initial step is paramount as all subsequent dilutions depend on it.
-
EtS Analyte Stock (1.0 mg/mL): Accurately weigh 10 mg of Sodium Ethyl Sulfate reference standard. Transfer to a 10 mL volumetric flask. Dissolve and bring to volume with LC-MS grade methanol. Mix thoroughly.
-
EtS-d5 Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of Sodium Ethyl-d5 Sulfate. Transfer to a 10 mL volumetric flask. Dissolve and bring to volume with LC-MS grade methanol. Mix thoroughly.
-
Storage: Store stock solutions at -20°C in tightly sealed containers to prevent evaporation and degradation.
Step 2: Preparation of Working Solutions
Causality: Intermediate working solutions simplify the preparation of the calibration curve and ensure that the volume of organic solvent added to the biological matrix is minimized, thus reducing potential matrix effects.
-
EtS Calibration Working Standard (e.g., 10 µg/mL): Dilute the 1.0 mg/mL EtS stock solution 1:100 with methanol. (e.g., 100 µL of stock into 9.9 mL of methanol).
-
EtS-d5 Internal Standard Working Solution (e.g., 500 ng/mL): Prepare a working solution of EtS-d5 by diluting the IS stock solution. The final concentration in the sample should be chosen to provide a robust and stable signal. For example, a 500 ng/mL working solution can be prepared.[9]
Step 3: Preparation of Calibration Curve and Quality Control (QC) Samples
Causality: The calibration curve is essential for quantification. Preparing it in the same biological matrix as the unknown samples (e.g., drug-free urine) is critical to compensate for matrix-specific effects on analyte recovery and ionization.
-
Serially dilute the EtS Calibration Working Standard with the blank biological matrix to prepare a series of calibrators. A typical range might be 25 to 2,500 ng/mL.[10]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate weighing of the EtS stock standard to ensure an independent assessment of accuracy and precision.[11]
Step 4: Sample Preparation (Urine Example)
Causality: Adding the internal standard at the earliest stage is the cornerstone of SIDA, ensuring it accounts for variability throughout the entire process.[4] A simple "dilute-and-shoot" method is often sufficient for urine samples due to the high polarity of EtS.[2][12]
-
Label autosampler vials for each calibrator, QC, and unknown sample.
-
To 940 µL of each sample (calibrator, QC, or unknown urine), add 50 µL of the EtS-d5 Internal Standard Working Solution (to achieve a final concentration of 25 ng/mL, for example).
-
Add 10 µL of 0.1% formic acid in water.
-
Vortex each tube for 10 seconds.
-
Centrifuge the samples at 10,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Causality: Chromatographic separation is necessary to resolve the analyte from other matrix components, reducing ion suppression. Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard.
Typical LC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or a charged surface C18 column is often used for retaining the highly polar EtS.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 2 - 10 µL
-
Column Temperature: 30-40 °C
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Monitoring: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| Ethyl Sulfate (EtS) | 125.1 | 97.0 [HSO4]- | 80.0 [SO3]- |
| Ethyl-d5 Sulfate (EtS-d5) | 130.1 | 98.0 [DSO4]- | 80.0 [SO3]- |
| Data derived from scientific literature.[2][12][13] |
Data Analysis & System Suitability
-
Quantification: Generate a calibration curve by plotting the peak area ratio (EtS Area / EtS-d5 Area) against the nominal concentration of each calibrator. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Concentration Calculation: Determine the concentration of EtS in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Acceptance Criteria: The validation of a bioanalytical method must demonstrate that it is suitable for its intended purpose.[14] For a run to be accepted, the calculated concentrations of the QC samples should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of their nominal values. The coefficient of variation (CV) for precision should also not exceed 15% (20% at LLOQ).[11]
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the quantification of Ethyl Sulfate using Sodium Ethyl-d5 Sulfate as an internal standard.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Cerilliant Corporation. (n.d.). Ethyl-D5 sulfate sodium salt. Retrieved from [Link]
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Thierauf, A., Wohlfarth, A., Auwaerter, V., Perdekamp, M. G., Wurst, F. M., & Weinmann, W. (2009). Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(24), 2495–2500. [Link]
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Wikipedia. (2023). Isotope dilution. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected Version). EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
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Weinmann, W., Thierauf, A., & Wohlfarth, A. (2009). Forensic confirmatory analysis of ethyl sulfate - A new marker for alcohol consumption - By liquid-chromatography/electrospray ionization/tandem mass spectrometry. ResearchGate. [Link]
-
Ataman Kimya. (n.d.). SODIUM ETHYLSULFATE. Retrieved from [Link]
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Tanimoto, S., & Imayoshi, Y. (2021). Hands-On Model of the Principle of Isotope Dilution Analysis for Use in an Interactive Teaching and Learning Classroom Exercise. Journal of Chemical Education, 98(3), 967-972. [Link]
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European Medicines Agency. (2023). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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Liu, H., et al. (2014). A Sensitive, Specific, Accurate, and Fast LC–MS-MS Method for Measurement of 42 Ethyl Glucuronide and Ethyl Sulfate in Human Urine. Spectroscopy Online. [Link]
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KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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Jatlow, P. I., et al. (2014). Value of Ethyl Glucuronide and Ethyl Sulfate in Serum as Biomarkers of Alcohol Consumption. Alcoholism, clinical and experimental research, 38(8), 2292–2297. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Quantitation of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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Canadian Agency for Drugs and Technologies in Health. (2014). LC-MS/MS Quantification of Ethyl Glucuronide (and Ethyl Sulphate). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sodium ethyl sulfate. PubChem Compound Database. Retrieved from [Link]
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Turesky, R. J. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 3(14), 1635-1650. [Link]
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Musshoff, F., et al. (2012). A High-Performance Liquid Chromatographic-Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines. Journal of Analytical Toxicology, 36(5), 331-337. [Link]
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Technical University of Munich. (n.d.). Stable Isotope Dilution Assay. BayBioMS. Retrieved from [Link]
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Application Note: Quantitative Analysis of Ethyl Sulfate in Urine using LC-MS/MS with a Sodium Ethyl-d5 Sulfate Internal Standard
Introduction: The Analytical Imperative for Monitoring Alcohol Consumption
Ethyl sulfate (EtS) has emerged as a critical biomarker for the recent consumption of ethanol, offering a longer detection window than direct alcohol testing.[1] Its presence in biological matrices, particularly urine, provides objective evidence of alcohol intake, a vital tool in clinical toxicology, forensic investigations, and abstinence monitoring programs.[2][3] The quantitative analysis of EtS demands a high degree of sensitivity, specificity, and reproducibility to ensure legally and clinically defensible results.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its inherent selectivity and sensitivity.[4][2][5] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample matrix effects, variations in extraction recovery, and instrument response fluctuations. To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.
This application note provides a comprehensive protocol for the development of a robust calibration curve for the quantification of ethyl sulfate in urine. It leverages Sodium Ethyl-d5 Sulfate as the internal standard, a deuterated analog that co-elutes with the native analyte and compensates for variations throughout the analytical process.[3][6] The methodology detailed herein is grounded in the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the integrity and reliability of the generated data.[7][8][9]
The Foundational Role of a Stable Isotope-Labeled Internal Standard
The core principle of this method is the use of Sodium Ethyl-d5 Sulfate as an internal standard. Because the deuterated standard is chemically identical to the analyte of interest (Ethyl Sulfate), it exhibits nearly identical behavior during sample preparation, chromatography, and ionization.[3] Any loss of analyte during extraction or suppression of the ion signal in the mass spectrometer will be mirrored by the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to highly accurate and precise quantification.[10] This approach is a cornerstone of robust bioanalytical method development and is strongly recommended by regulatory bodies.[9][11]
Experimental Design and Workflow
The overall workflow for developing the calibration curve is a systematic process that begins with the preparation of stock solutions and culminates in the analysis of the calibration standards by LC-MS/MS.
Caption: Workflow for Calibration Curve Development.
Materials and Reagents
-
Analytes: Ethyl Sulfate Sodium Salt
-
Internal Standard: Sodium Ethyl-d5 Sulfate
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS grade)
-
Matrix: Pooled human urine, confirmed to be negative for EtS.
Protocol 1: Preparation of Stock and Working Solutions
The accuracy of the calibration curve is fundamentally dependent on the precise preparation of the stock and working solutions.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Ethyl Sulfate Sodium Salt in methanol to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Sodium Ethyl-d5 Sulfate in methanol to a final concentration of 1 mg/mL.
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock Solution with 50:50 methanol/water to prepare a series of working solutions. These will be used to spike into the blank matrix to create the calibration standards.
-
Internal Standard Working Solution (5 µg/mL): Dilute the Internal Standard Stock Solution with 50:50 methanol/water to a final concentration of 5 µg/mL.
Protocol 2: Preparation of Calibration Curve Standards
The calibration curve must be prepared in the same biological matrix as the samples to be analyzed to account for matrix effects.[12]
-
Labeling: Label a series of microcentrifuge tubes for each calibration level, including a blank (no analyte, no IS), a zero sample (no analyte, with IS), and at least six non-zero concentration levels.[12]
-
Spiking the Analyte: Add a small, precise volume of the appropriate Analyte Working Solution to each corresponding tube of blank urine.
-
Spiking the Internal Standard: Add a consistent volume of the Internal Standard Working Solution (5 µg/mL) to all tubes except for the blank.
-
Final Dilution: A "dilute and shoot" sample preparation is often sufficient for urine analysis of EtS.[5][13] Dilute the spiked urine samples 1:50 with the initial mobile phase (e.g., 10 µL of spiked urine into 490 µL of mobile phase).[13]
-
Vortex: Vortex each tube thoroughly to ensure homogeneity.
Table 1: Example Calibration Curve Concentrations
The concentration range should be selected to bracket the expected concentrations of EtS in authentic samples.[12] Urinary EtS concentrations can vary widely, so a range from 100 to 10,000 ng/mL is often appropriate.[6][13][14]
| Calibration Level | Analyte Concentration (ng/mL) |
| Blank | 0 |
| Zero | 0 |
| LLOQ | 100 |
| Cal 2 | 250 |
| Cal 3 | 500 |
| Cal 4 | 1000 |
| Cal 5 | 2500 |
| Cal 6 | 5000 |
| ULOQ | 10000 |
Protocol 3: LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | Provides robust and reproducible chromatographic separation. |
| Column | Charged Surface-C18 (e.g., Agilent InfinityLab Poroshell 120 CS-C18, 2.1x50 mm, 2.7µm) or Penta-HILIC column[13] | These column chemistries are effective for retaining and separating the polar EtS and EtG molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in negative mode. |
| Mobile Phase B | Methanol or Acetonitrile | Common organic solvents for reversed-phase or HILIC chromatography. |
| Gradient | Optimized to ensure separation from matrix components and baseline resolution of analytes. A typical run time is less than 7 minutes.[5] | A gradient elution is necessary to effectively separate the analytes from endogenous urine components. |
| Flow Rate | 0.3-0.4 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 2-5 µL | Balances sensitivity with the potential for column overloading and matrix effects. |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent | A triple quadrupole instrument is essential for the selectivity and sensitivity required for MRM experiments. |
| Ionization Mode | Negative Electrospray (ESI-) | EtS is an acidic molecule and readily forms negative ions.[3] |
| MRM Transitions | Ethyl Sulfate: Precursor Ion (m/z) 125.1 -> Product Ion (m/z) 97.0 (quantifier), 80.0 (qualifier) Ethyl-d5 Sulfate: Precursor Ion (m/z) 130.1 -> Product Ion (m/z) 98.0 | Multiple Reaction Monitoring (MRM) provides high specificity by monitoring a specific precursor-to-product ion transition. Using a quantifier and a qualifier ion enhances the confidence in analyte identification. The mass shift of +5 amu for the deuterated standard is ideal. |
Data Analysis and Acceptance Criteria
The validation of the calibration curve is assessed based on its linearity, accuracy, and precision, in accordance with regulatory guidelines.[15]
-
Calibration Curve Construction: The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
Regression Analysis: A linear regression with a weighting factor of 1/x or 1/x² is typically used.[15] The weighting ensures that the lower concentration points, which are closer to the limit of quantitation, are given appropriate influence on the curve.
-
Acceptance Criteria (based on ICH M10): [7]
-
Correlation Coefficient (r²): Should be ≥ 0.99.
-
Accuracy: The back-calculated concentration for each calibration standard should be within ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), which should be within ±20%.
-
Precision: The coefficient of variation (CV) for each calibration level should not exceed 15% (20% for LLOQ).
-
Standard Distribution: At least 75% of the non-zero calibration standards must meet the accuracy criteria.
-
Table 3: Example Calibration Curve Performance Data
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (% Nominal) |
| 100 | 105.2 | 105.2% |
| 250 | 241.5 | 96.6% |
| 500 | 515.0 | 103.0% |
| 1000 | 989.0 | 98.9% |
| 2500 | 2550.0 | 102.0% |
| 5000 | 4900.0 | 98.0% |
| 10000 | 10150.0 | 101.5% |
Self-Validating Systems: Ensuring Trustworthiness
A well-designed analytical method is a self-validating system. The inclusion of Quality Control (QC) samples at low, medium, and high concentrations within each analytical run serves as an ongoing check of the calibration curve's validity. These QCs are prepared independently from the calibration standards and are treated as unknown samples. For an analytical run to be accepted, the measured concentrations of the QC samples must fall within predefined accuracy and precision limits (typically ±15%). This practice ensures the reliability of the data for unknown samples analyzed within that run.
Conclusion
This application note outlines a detailed and robust protocol for the development of a calibration curve for the quantitative analysis of ethyl sulfate in urine using Sodium Ethyl-d5 Sulfate as an internal standard. By adhering to the principles of bioanalytical method validation as set forth by regulatory bodies like the ICH, researchers can generate high-quality, reproducible, and defensible data.[7][8][11] The use of a stable isotope-labeled internal standard is paramount in correcting for analytical variability and ensuring the highest level of accuracy and precision. This method provides a solid foundation for laboratories involved in clinical and forensic toxicology, and drug development to confidently quantify this important biomarker of alcohol consumption.
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LC-MS/MS Quantification of Ethyl Glucuronide (and Ethyl Sulphate). (2014). Canada's Drug Agency. [Link]
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Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. (n.d.). Agilent Technologies. [Link]
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Slawson, M., et al. (2014). LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation Techniques. ResearchGate. [Link]
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Jain, R., et al. (2018). Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine. Indian Journal of Clinical Biochemistry. [Link]
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A Sensitive, Specific, Accurate, and Fast LC–MS-MS Method for Measurement of 42 Ethyl Glucuronide and Ethyl Sulfate in Human Urine. (2010). Spectroscopy Online. [Link]
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Hoiseth, G., et al. (2007). Detection Times for Urinary Ethyl Glucuronide and Ethyl Sulfate in Heavy Drinkers during Alcohol Detoxification. Alcohol and Alcoholism. [Link]
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- 13. Ethyl Glucuronide and Ethyl Sulphate in Urine: Caution in their use as markers of recent alcohol use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mac-mod.com [mac-mod.com]
- 15. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Performance for Sodium Ethyl-d5 Sulfate
Welcome to the technical support center for the analysis of Sodium Ethyl-d5 Sulfate. As a highly polar, anionic, and deuterated internal standard, achieving a sharp, symmetrical chromatographic peak for this compound is critical for robust and accurate quantification in toxicological and clinical research.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to help you overcome common peak shape challenges.
Troubleshooting Guide: From Tailing Peaks to Sharp Signals
This section addresses specific peak shape distortions you may encounter. We will diagnose the likely causes and provide systematic, step-by-step protocols to resolve them.
Q1: Why is my peak for Sodium Ethyl-d5 Sulfate exhibiting significant tailing?
Peak tailing is the most common peak shape issue for polar and ionic analytes. It manifests as an asymmetry where the latter half of the peak is drawn out. This can compromise integration accuracy and reduce resolution from nearby peaks. Tailing for an anionic compound like ethyl sulfate is typically rooted in two primary causes: undesirable secondary chemical interactions with the stationary phase or issues with the mobile phase conditions.
Causality Explained:
-
Secondary Ionic Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual surface silanol groups (Si-OH). At mid-range pH values, these silanols can become deprotonated and negatively charged (Si-O⁻). However, some silanols are highly acidic and can interact with metal impurities in the silica matrix, creating localized positive charges that can interact with the anionic sulfate group of your analyte. This mixed-mode interaction leads to a portion of the analyte molecules being overly retained, resulting in a tailing peak.[3][4]
-
Mobile Phase pH & Buffering: If the mobile phase pH is not adequately controlled, inconsistent ionization of silanol groups can occur across the column, exacerbating tailing. Poor buffering capacity leads to shifts in the local pH environment, further contributing to peak asymmetry.[5][6]
-
Extra-Column Effects: Physical issues in your HPLC/UHPLC system, such as excessive tubing length, poor connections, or a large detector flow cell, can introduce dead volume, causing all peaks in the chromatogram to tail.[3][7]
Troubleshooting Workflow:
To systematically diagnose and resolve peak tailing, follow the decision tree below.
Caption: Troubleshooting Decision Tree for Peak Tailing.
Experimental Protocol: Switching to Ion-Pair Chromatography (IPC)
If you are using a standard reversed-phase method, the most effective way to eliminate tailing from secondary interactions is to introduce an ion-pairing reagent. This reagent forms a neutral complex with the analyte, improving its retention and interaction with the stationary phase.[8]
-
Reagent Selection: For the anionic Sodium Ethyl-d5 Sulfate, a cationic ion-pairing reagent is required. Tetrabutylammonium (TBA) salts (e.g., TBA-hydroxide or TBA-phosphate) are excellent choices.
-
Mobile Phase Preparation (Starting Point):
-
Aqueous Phase (A): Prepare a 10-20 mM solution of your ion-pairing reagent (e.g., Tetrabutylammonium phosphate) in HPLC-grade water. Adjust the pH to a range of 6.0-7.5. A stable pH is crucial for reproducibility.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Column: Use a standard, high-purity C18 or C8 column.
-
Equilibration: This step is critical for IPC. Equilibrate the column with your initial mobile phase composition for at least 30-60 minutes. The ion-pairing reagent needs to fully coat the stationary phase surface to ensure reproducible retention times.
-
Gradient: Start with a shallow gradient, for example, 5% to 40% Organic Phase (B) over 10 minutes.
-
Observation: The peak for Sodium Ethyl-d5 Sulfate should now be retained longer and exhibit a significantly improved, more symmetrical shape.
Q2: My peak is fronting. What is the likely cause?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but points to a different set of problems.[9]
Causality Explained:
-
Sample Overload: This is the most frequent cause of fronting.[10] Injecting too high a concentration of the analyte saturates the stationary phase at the column inlet. The excess, unretained molecules travel faster down the column, eluting earlier and creating the fronting shape.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., sample in 100% acetonitrile, mobile phase starting at 5% acetonitrile), it creates a localized solvent environment that is too strong.[3][11] This causes the analyte to rush through the initial part of the column, leading to a distorted, fronting peak.
Troubleshooting Workflow:
-
Reduce Sample Concentration: Perform a serial dilution of your sample (e.g., 1:10, 1:100) and inject it again. If the peak shape becomes symmetrical at a lower concentration, the issue is mass overload.[10]
-
Match Sample Solvent:
-
Ideal: Dissolve your Sodium Ethyl-d5 Sulfate standard in the initial mobile phase composition.
-
Alternative: If solubility is an issue, dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase. Ensure the injection volume is small (typically < 5 µL for UHPLC) to minimize this effect.[11]
-
Q3: I'm seeing a split or unusually broad peak. How can I fix this?
Split or excessively broad peaks indicate a problem with the sample path, either before or within the column, or a chemical mismatch.
Causality Explained:
-
Column Void or Fouling: A void at the head of the column or a partially blocked inlet frit creates two different paths for the sample to travel, resulting in a split or distorted peak.[11] This can happen from pressure shocks or the accumulation of particulate matter.
-
Injector Problems: Issues with the autosampler, such as a poorly seated injection valve or a partially clogged needle, can cause the sample to be introduced into the mobile phase stream inefficiently, leading to a broad or split peak shape.[11]
-
Co-elution: A split peak could be an unresolved impurity or a closely eluting isomer. While less likely for a certified reference material, it should not be ruled out.
-
pH Near pKa: If the mobile phase pH is very close to the pKa of an analyte, the compound can exist in both its ionized and non-ionized forms, which can sometimes lead to peak splitting or broadening.[5] However, for a strong acid like ethyl sulfate, this is not a common cause.
Troubleshooting Workflow:
-
Check for a Column Void: Disconnect the column from the detector and connect it to the injector in the reverse direction. Flush the column at a low flow rate (0.1-0.2 mL/min) with a strong solvent like isopropanol. If this doesn't resolve the issue, the column may need to be replaced.
-
Use a Guard Column: To protect your analytical column from contamination and particulates from the sample matrix, always use a guard column or an in-line filter.[11]
-
Verify System Performance: Inject a well-behaved, neutral compound (e.g., caffeine or naphthalene) under standard reversed-phase conditions. If this compound also shows a split or broad peak, the issue lies with the HPLC system (injector, connections) rather than the column or method chemistry.[9]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding method development for Sodium Ethyl-d5 Sulfate.
Q4: What is the best chromatographic mode for analyzing Sodium Ethyl-d5 Sulfate?
Given its high polarity, standard reversed-phase chromatography is not ideal as it provides little to no retention. The two most effective and widely used modes are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography (IPC) .
Caption: Comparison of HILIC and IPC Modes.
-
HILIC: This technique uses a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. It is highly effective for retaining and separating very polar compounds like ethyl sulfate and often yields excellent, sharp peak shapes.[12][13][14] It is also highly compatible with mass spectrometry due to the high organic content of the mobile phase, which aids in desolvation and ionization.[14]
-
Ion-Pair Chromatography (IPC): As detailed in Q1, this method uses a conventional reversed-phase column (C18) and adds a specific reagent to the mobile phase to retain ionic analytes.[8][15] It is a robust and reliable technique, though the ion-pairing reagents can sometimes cause ion suppression in mass spectrometry and require dedicated columns to avoid contamination.
Recommendation: For most modern applications, especially those using LC-MS/MS, HILIC is the preferred method due to its high sensitivity and excellent peak shapes for ethyl sulfate.[12][13]
Q5: How do I select the right mobile phase and pH?
Mobile phase selection is critical and depends on the chromatographic mode.
| Parameter | HILIC Mode | Ion-Pair Chromatography (IPC) Mode |
| Organic Solvent (B) | Acetonitrile (preferred) | Acetonitrile or Methanol |
| Aqueous Solvent (A) | Water with buffer | Water with buffer and Ion-Pair Reagent |
| Recommended Buffer | Ammonium formate or Ammonium acetate | Tetrabutylammonium phosphate or similar |
| Buffer Concentration | 5-20 mM | 10-20 mM |
| Optimal pH Range | 3.0 - 6.0 | 6.0 - 7.5 |
| Rationale | In HILIC, the buffer facilitates the formation of the aqueous layer on the stationary phase and ensures consistent analyte ionization. Ammonium salts are volatile and ideal for MS detection. | In IPC, the pH must be in a range where the analyte is fully ionized to ensure consistent pairing with the reagent. The buffer stabilizes this pH. |
Why pH is Critical: The pH of the mobile phase controls the ionization state of both the analyte and any active sites on the column.[16][17] Maintaining a consistent, buffered pH is the key to reproducible retention times and symmetrical peak shapes.[6]
Q6: What role does the column play, and how do I choose the right one?
The column is the heart of the separation, and your choice will dictate which mobile phases and conditions you can use.
For HILIC:
-
Top Choices: Zwitterionic (e.g., ZIC-HILIC) or Amide-based columns.
-
Why: These phases provide excellent retention and selectivity for highly polar and anionic compounds. ZIC-HILIC columns, in particular, have been cited in multiple studies for producing sharp, symmetrical peaks for ethyl sulfate.[12][14]
For Ion-Pair Chromatography:
-
Top Choices: High-purity, end-capped C18 or C8 columns.
-
Why: "End-capping" neutralizes many of the residual silanol groups that can cause tailing.[4] Using a column made from high-purity silica minimizes the metal impurities that can also lead to unwanted secondary interactions.[3]
Mechanism of Ion-Pairing Illustrated:
Caption: Mechanism of Ion-Pair Chromatography.
References
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023).
- Sodium Ethyl-d5 Sulf
- TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
- Direct determination of ethyl glucuronide and ethyl sulfate in postmortem urine specimens using hydrophilic interaction liquid chromatography-electrospray ioniz
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025).
- Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022).
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
- Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. (2025).
- Ethyl-d5 sulfate sodium salt 1.0 mg/mL in methanol. Sigma-Aldrich.
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent Technologies.
- (PDF) Direct Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem Urine Specimens Using Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. (2025).
- Control pH During Method Development for Better Chrom
- Ethyl sulfate-d5 sodium salt; 1000 µg ethyl sulf
- Peak Shape Changes Over Time.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Why it matters and how to get good peak shape. (2023). Agilent Technologies.
- Ethyl sulfate-d5, sodium salt, 10 mg. AssayCell Technologies.
- Direct Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem Urine Specimens Using Hydrophilic Interaction Liquid. Journal of Analytical Toxicology.
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018).
- LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
- HPLC Troubleshooting Guide. Crawford Scientific.
- Back to Basics: The Role of pH in Retention and Selectivity.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS. Sigma-Aldrich.
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Ethyl-D5 sulf
Sources
- 1. assaycell.com [assaycell.com]
- 2. Ethyl-D5 sulfate sodium salt | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. technologynetworks.com [technologynetworks.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Direct determination of ethyl glucuronide and ethyl sulfate in postmortem urine specimens using hydrophilic interaction liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Optimizing Injection Volume for Sodium Ethyl-d5 Sulfate Analysis
Introduction
Sodium Ethyl-d5 Sulfate is a stable isotope-labeled (SIL) internal standard (IS) crucial for the accurate quantification of Ethyl Sulfate (EtS), a key biomarker for monitoring alcohol consumption.[1] As a SIL-IS, it shares nearly identical chemical and physical properties with the target analyte, EtS.[2][3] This characteristic is invaluable for correcting variability during sample preparation, chromatography, and mass spectrometric detection.[4][5] However, this similarity also means that chromatographic issues affecting the analyte will equally impact the internal standard. Optimizing the injection volume is a critical step in method development that directly influences peak shape, sensitivity, and the overall accuracy and precision of the assay.[6] This guide provides in-depth troubleshooting advice and protocols to help you determine and maintain the optimal injection volume for your Sodium Ethyl-d5 Sulfate analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when adjusting the injection volume for the LC-MS/MS analysis of Sodium Ethyl-d5 Sulfate and its corresponding analyte, Ethyl Sulfate.
Q1: Why am I seeing poor peak shape (fronting, tailing, or splitting) after increasing my injection volume?
Answer: Poor peak shape after increasing injection volume is a classic symptom of two primary issues: column overload and injection solvent mismatch .
-
Causality—Column Overload: Every analytical column has a finite capacity for both the mass of the analyte (mass overload) and the volume of sample it can handle (volume overload). Exceeding this capacity prevents the sample from focusing into a tight band at the column head, leading to distorted peaks.[6]
-
Peak Fronting: This is the most common sign of volume overload, where the peak appears with a sloping front.[6][7] It occurs because the excess volume causes the analyte molecules to spread out prematurely in the column.
-
Peak Tailing: While less common for volume overload alone, tailing can occur if the increased injection volume also corresponds to a mass of analyte that saturates the most active sites on the stationary phase.
-
-
Causality—Injection Solvent Mismatch: This is a highly probable cause, especially for polar analytes like Ethyl Sulfate.[7] The problem arises when the injection solvent is significantly "stronger" (i.e., has a higher elution strength) than the initial mobile phase.
-
Mechanism: For polar analytes analyzed with Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded reversed-phase columns, the mobile phase typically starts with a high percentage of a weak, organic solvent like acetonitrile.[8][9] If your sample is dissolved in a solvent with a higher water content (a "strong" solvent in HILIC), the sample plug does not properly adsorb onto the stationary phase.[8][10] Instead, it travels down the column as a diffuse band, resulting in broad, split, or fronting peaks.[7][11]
-
Troubleshooting Steps:
-
Confirm Overload: Reduce the injection volume by half. If the peak shape improves significantly, you were likely experiencing volume overload.
-
Evaluate Solvent Strength: Compare the composition of your sample diluent to your initial mobile phase. For HILIC or reversed-phase analysis of polar compounds, the ideal sample solvent should be as weak as, or weaker than, the initial mobile phase.[7][12]
-
Action: If a mismatch is identified, re-prepare the sample in a diluent that closely matches the starting mobile phase conditions (e.g., 95% acetonitrile / 5% water).
Q2: My signal intensity is not increasing linearly with a larger injection volume. What's causing this non-linearity?
Answer: A non-linear increase in signal response with increasing injection volume often points towards mass spectrometry-related effects or significant chromatographic peak distortion.
-
Causality—Ion Suppression/Enhancement (Matrix Effects): This is a very common phenomenon in LC-MS/MS analysis of biological samples like urine.[13] When you inject a larger volume, you are not just increasing the amount of Sodium Ethyl-d5 Sulfate; you are also increasing the amount of co-eluting matrix components (salts, urea, etc.).[14]
-
Mechanism: These matrix components can interfere with the ionization process in the mass spectrometer's source.[4] Ion suppression occurs when matrix components reduce the ionization efficiency of the analyte and internal standard, leading to a lower-than-expected signal. While a SIL-IS is designed to compensate for this, severe or differential matrix effects can still compromise linearity.[15]
-
-
Causality—Detector Saturation: While less common for internal standards kept at a fixed concentration, if the signal intensity is exceptionally high, it can saturate the MS detector. This means the detector is unable to accurately measure all incoming ions, leading to a plateau in signal response.
-
Causality—Poor Peak Shape: Severe peak distortion, as discussed in Q1, can lead to inaccurate peak integration. Automated integration software may struggle to correctly define the start and end of a broad or split peak, resulting in inconsistent area measurements and apparent non-linearity.
Troubleshooting Steps:
-
Assess Matrix Effects: Prepare a sample of your Sodium Ethyl-d5 Sulfate in a clean solvent (e.g., mobile phase) and another sample at the same concentration in the biological matrix. Inject the same small volume of each and compare the peak areas. A significantly lower peak area in the matrix sample confirms ion suppression.[16]
-
Check IS Response: Monitor the absolute peak area of the Sodium Ethyl-d5 Sulfate across an injection series of actual samples. A consistent and stable IS response suggests the method is robust; high variability indicates potential issues with matrix effects or instrument performance.[5]
-
Review Integration: Manually inspect the chromatograms for the affected samples. Ensure the software is integrating the peaks correctly. If not, adjust the integration parameters or address the underlying peak shape problem.
Q3: I'm observing significant carryover in my blank injections after running high-concentration samples. How can I minimize this?
Answer: Carryover is the appearance of an analyte in a blank injection following the analysis of a sample containing that analyte. It is a critical issue in regulated bioanalysis and is often exacerbated by larger injection volumes.
-
Causality—Injector Contamination: The most common source of carryover is adsorption of the analyte onto surfaces within the autosampler and injection system, such as the needle, injection valve, or sample loop.[17][18] Polar molecules can be particularly "sticky."[18]
-
Mechanism: Remnants of the previous, high-concentration sample are not fully flushed from the system and are subsequently injected with the blank.
-
-
Causality—Column Contamination: Strong, irreversible adsorption of the analyte onto the column, particularly at the inlet frit or on active sites of the packing material, can create a source of bleed-off in subsequent runs.[12]
Troubleshooting Steps:
-
Optimize Needle Wash: The autosampler's needle wash procedure is the first line of defense.
-
Isolate the Source: Systematically diagnose the carryover source. Inject a blank after a high standard. If carryover is still present, bypass the column with a union and inject again. If the carryover peak disappears, the column is the source. If it remains, the issue is in the autosampler or injector.[17][18]
-
Blank Injection Strategy: Injecting a blank solvent immediately after the highest calibrator is a standard practice to check for carryover during method validation.[1]
Visual Workflow & Protocols
Troubleshooting Injection Volume Issues
The following diagram outlines a logical workflow for diagnosing and resolving common problems related to injection volume optimization.
Caption: A decision tree for troubleshooting injection-related issues.
Experimental Protocols
Protocol 1: Systematic Injection Volume Optimization Study
Objective: To determine the maximum injection volume that maintains good peak shape and linear response. This protocol should be performed for both the analyte (EtS) and the internal standard (Sodium Ethyl-d5 Sulfate).
Materials:
-
A mid-range calibration standard (e.g., 750 ng/mL EtS) prepared in the final sample diluent.
-
The corresponding internal standard solution (Sodium Ethyl-d5 Sulfate).
-
LC-MS/MS system configured for the EtS/EtG assay.
Procedure:
-
Establish Baseline: Inject a small volume (e.g., 2 µL) of the mid-range standard. This will serve as the reference for optimal peak shape.
-
Incremental Injections: Sequentially inject increasing volumes of the same standard. A typical series would be: 2, 5, 10, 15, 20, and 30 µL.[16]
-
Data Acquisition: For each injection, record the following:
-
Peak Area (for both analyte and IS)
-
Peak Height
-
Peak Asymmetry or Tailing Factor (USP Tailing)
-
Peak Width
-
-
Data Analysis:
-
Plot Peak Area vs. Injection Volume. The relationship should be linear (R² > 0.99). The point where the plot deviates from linearity indicates the beginning of overload or detector saturation issues.
-
Plot Peak Asymmetry vs. Injection Volume. The asymmetry factor should remain within an acceptable range (typically 0.8 - 1.5). A sharp increase or decrease indicates a loss of peak shape integrity.
-
Visually inspect all chromatograms for signs of fronting, tailing, or splitting.
-
Data Presentation:
Summarize the results in a table for clear comparison.
| Injection Volume (µL) | Peak Area (Analyte) | Peak Area (IS) | USP Tailing Factor (Analyte) | Linearity Check (Area/µL) |
| 2 | 150,000 | 305,000 | 1.05 | 75,000 |
| 5 | 378,000 | 755,000 | 1.08 | 75,600 |
| 10 | 755,000 | 1,510,000 | 1.15 | 75,500 |
| 15 | 1,050,000 | 2,105,000 | 1.35 | 70,000 |
| 20 | 1,210,000 | 2,400,000 | 1.80 (Fronting) | 60,500 |
Protocol 2: Carryover Assessment
Objective: To verify that the analytical system is free from carryover, as required by regulatory guidelines.[20]
Procedure:
-
Inject the highest calibration standard (Upper Limit of Quantification, ULOQ).
-
Immediately follow with an injection of a blank matrix sample (a real urine sample confirmed to be free of EtS).
-
Inject a second blank matrix sample.
-
Data Analysis: Examine the chromatogram for the first blank injection. The response for the analyte at its retention time should be no more than 20% of the response of the Lower Limit of Quantification (LLOQ) standard. The response for the internal standard should be no more than 5% of its average response in the calibration standards.[4] The second blank should show no detectable peak.[1]
References
-
Canada's Drug Agency. (2014). LC-MS/MS Quantification of Ethyl Glucuronide (and Ethyl Sulphate). Retrieved from [Link]
- Perdita G. (n.d.). HPLC Troubleshooting Guide.
-
Takeuchi, T., et al. (2018). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. ResearchGate. Retrieved from [Link]
-
Biotage. (n.d.). LC-MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate in Urine: A Comparison of Sample Preparation. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Takeuchi, T., et al. (2018). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PubMed Central. Retrieved from [Link]
-
Spectroscopy Online. (2010). A Sensitive, Specific, Accurate, and Fast LC–MS-MS Method for Measurement of 42 Ethyl Glucuronide and Ethyl Sulfate in Human Urine. Retrieved from [Link]
-
Politi, L., et al. (2005). Direct Determination of the Ethanol Metabolites Ethyl Glucuronide and Ethyl Sulfate in Urine by Liquid chromatography/electrospray Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns. Retrieved from [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
Celik, S., et al. (2021). Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography–tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]
-
Taylor, T. (2018). The LCGC Blog: Solve Carryover Problems in Gas Chromatography. LCGC Europe. Retrieved from [Link]
-
Restek Corporation. (2018). Definitive EtG/EtS LC-MS/MS Analysis: A Rugged 4-Min Method for High-Throughput Labs. Retrieved from [Link]
-
Wu, Y., et al. (2023). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. Retrieved from [Link]
-
Spectroscopy Online. (2013). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Retrieved from [Link]
-
Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
Cogent Columns. (n.d.). Understanding Some of the Differences Between HILIC Columns and ANP Columns. Retrieved from [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
-
Chromatography Online. (2018). Definitive EtG/EtS LC–MS/MS Analysis: A Rugged 4-Min Method for High-Throughput Laboratories. Retrieved from [Link]
-
Restek Corporation. (2018). LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. Retrieved from [Link]
-
Chromatography Online. (2023). LC Troubleshooting. YouTube. Retrieved from [Link]
-
KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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- 19. youtube.com [youtube.com]
- 20. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Sodium Ethyl-d5 Sulfate Internal Standard
Welcome to the technical support center for Sodium Ethyl-d5 Sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered when using this internal standard in analytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) applications. Here, we delve into specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Internal Standard Preparation and Handling
Question 1: My Sodium Ethyl-d5 Sulfate internal standard (IS) is showing inconsistent responses from the start. What are the potential issues with my stock solution preparation and handling?
Answer: Inconsistent internal standard response often originates from the initial preparation and handling steps. Here are the key areas to investigate:
-
Incomplete Solubilization: Sodium Ethyl-d5 Sulfate is typically provided as a solid salt.[1] It is crucial to ensure complete dissolution in the chosen solvent, which is often methanol or water.[1] Sonication or vortexing followed by a visual inspection to ensure no particulate matter remains is recommended. Incomplete solubilization will lead to a lower, and likely variable, concentration of the IS in your working solutions.
-
Solvent Purity and Stability: The purity of the solvent used for reconstitution is critical. Impurities can potentially interact with the IS, leading to degradation. Additionally, ensure the solvent is appropriate for long-term storage and compatible with your analytical method. For instance, using a highly volatile solvent without proper sealing can lead to concentration changes over time due to evaporation.[2]
-
Improper Storage: Stock solutions of Sodium Ethyl-d5 Sulfate should be stored under appropriate conditions to prevent degradation. A study on the simultaneous analysis of ethyl sulfate and other alcohol biomarkers recommended storing stock solutions in amber glass vials at -20°C.[3] Exposure to light or elevated temperatures can compromise the stability of the compound. Always refer to the manufacturer's instructions for specific storage recommendations.
-
Adsorption to Surfaces: Small molecules like ethyl sulfate can adsorb to the surfaces of storage containers, pipette tips, and autosampler vials.[4] This is especially problematic with plasticware. Consider using silanized glass vials to minimize adsorption. Adding a small percentage of an organic solvent like acetonitrile to your stock solution can also help reduce adsorption.
II. Chromatographic and Mass Spectrometric Issues
Question 2: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my Sodium Ethyl-d5 Sulfate peak. What are the common causes and how can I fix them?
Answer: Poor peak shape can significantly impact the accuracy and precision of your quantification.[5] Here’s a breakdown of potential causes and their solutions:
-
Column Contamination and Degradation: Over time, contaminants from the sample matrix can accumulate on the column, leading to distorted peaks.[6] A partially blocked inlet frit is a common culprit, causing peak distortion for all analytes, including the internal standard.[5]
-
Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, reversing and flushing the column (if permissible by the manufacturer) can sometimes dislodge particulates from the inlet frit.[5] If these measures fail, column replacement may be necessary.
-
-
Solvent Mismatch: A significant mismatch in solvent strength between the sample solvent and the mobile phase can cause peak distortion.[6][7] If the sample is dissolved in a much stronger solvent than the initial mobile phase conditions, the peak may be broad or split.
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, minimize the injection volume to reduce the impact of the strong solvent.
-
-
Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanols on a C18 column.
-
Solution: Adding a small amount of a competitor, like triethylamine, to the mobile phase can help to mask these active sites. Alternatively, using a column with end-capping or a different stationary phase chemistry might be necessary.
-
-
Dead Volume: Excessive dead volume in the system, for example, from poorly fitted tubing connections, can lead to peak broadening.[8]
-
Solution: Ensure all fittings and tubing are correctly installed and minimize the length of tubing where possible.
-
A summary of common peak shape problems and their potential causes is provided in the table below:
| Peak Shape Issue | Potential Causes | Troubleshooting Steps |
| Peak Tailing | Column contamination, secondary silanol interactions, sample overload.[9] | Clean or replace the column, adjust mobile phase pH, reduce sample concentration. |
| Peak Fronting | Sample overload, low column temperature.[9] | Dilute the sample, increase column temperature. |
| Peak Splitting | Partially blocked column frit, solvent mismatch between sample and mobile phase.[9] | Reverse and flush the column, match sample solvent to mobile phase. |
| Broad Peaks | Large dead volume, column degradation, slow gradient.[8] | Check all connections, replace the column, optimize the gradient. |
Question 3: The recovery of my Sodium Ethyl-d5 Sulfate is inconsistent across my samples. What factors could be at play?
Answer: Inconsistent recovery is a common challenge, especially in complex biological matrices. The primary purpose of an internal standard is to correct for such variability.[10][11] However, if the IS itself is behaving erratically, it compromises the entire analysis. Here are the key areas to investigate:
-
Matrix Effects: This is one of the most significant challenges in LC-MS analysis.[12][13] Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the internal standard in the mass spectrometer's source, leading to inconsistent signal intensity.[14] While deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, this is not always perfect.[13] A slight shift in retention time between the analyte and the IS can lead to differential matrix effects.[13]
-
Solution: A thorough evaluation of matrix effects is crucial during method development. This can be done by comparing the IS response in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, improving the sample cleanup procedure (e.g., using solid-phase extraction) to remove interfering components is recommended.
-
-
Variability in Sample Preparation: The internal standard should be added as early as possible in the sample preparation workflow to account for any losses during extraction, evaporation, and reconstitution steps.[15] Inconsistent pipetting of the IS or sample, or variations in extraction efficiency between samples can all contribute to inconsistent recovery.
-
Solution: Ensure that pipettes are properly calibrated and that the IS is added to all samples, calibrators, and quality controls at a consistent concentration.[10] Automating sample preparation steps can also help to improve consistency.
-
-
Stability in Matrix: Sodium Ethyl-d5 Sulfate may not be stable in certain biological matrices, especially if enzymatic degradation can occur.
-
Solution: Perform stability experiments by incubating the IS in the sample matrix at different temperatures and for varying durations to assess its stability. If degradation is observed, sample pretreatment to deactivate enzymes (e.g., protein precipitation with acetonitrile or methanol) may be necessary.
-
Below is a workflow diagram for troubleshooting inconsistent internal standard recovery:
Sources
- 1. assaycell.com [assaycell.com]
- 2. reddit.com [reddit.com]
- 3. Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in neonatal meconium: application in two cases of alcohol consumption during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
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- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 13. myadlm.org [myadlm.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scioninstruments.com [scioninstruments.com]
Deuterium exchange issues with Sodium Ethyl-d5 Sulfate
Welcome to the Technical Support Center for Sodium Ethyl-d5 Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the use of Sodium Ethyl-d5 Sulfate as an internal standard in analytical applications. As Senior Application Scientists, we have compiled this guide to ensure the scientific integrity and reliability of your experimental results.
Introduction to Sodium Ethyl-d5 Sulfate
Sodium Ethyl-d5 Sulfate (EtS-d5) is the pentadeuterated analog of Sodium Ethyl Sulfate, a key metabolite of ethanol.[1][2] It is widely used as an internal standard in quantitative analysis, particularly in forensic toxicology and clinical chemistry for monitoring alcohol consumption, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4] The five deuterium atoms on the ethyl group provide a distinct mass shift, allowing for accurate differentiation from the endogenous, non-labeled analyte.
While deuterated standards are invaluable for correcting for matrix effects and variability during sample preparation and analysis, the stability of the deuterium labels is paramount for accurate quantification.[5] The primary concern with deuterated standards is the potential for deuterium-hydrogen (D-H) exchange, which can compromise the integrity of the standard and lead to inaccurate results. This guide will address the common issues and questions surrounding the potential for deuterium exchange with Sodium Ethyl-d5 Sulfate.
Frequently Asked Questions (FAQs)
How stable are the deuterium labels on Sodium Ethyl-d5 Sulfate under typical experimental conditions?
The deuterium atoms on the ethyl group of Sodium Ethyl-d5 Sulfate are covalently bonded to carbon atoms (C-D bonds). These bonds are generally stable under the neutral to moderately acidic conditions typically employed in reversed-phase liquid chromatography (RPLC). A study has shown that Ethyl Sulfate-d5 is stable in urine for up to twenty days at room temperature, indicating good stability in a complex biological matrix.[3]
However, exposure to strong acids, strong bases, or elevated temperatures can potentially facilitate deuterium-hydrogen exchange.[6] The lability of a C-D bond is influenced by the acidity of the deuteron, which is increased by the presence of an adjacent electron-withdrawing group. In the case of Sodium Ethyl-d5 Sulfate, the sulfate group is electron-withdrawing.
What is the primary mechanism of deuterium exchange for C-D bonds?
Deuterium exchange on carbon atoms is most commonly catalyzed by acids or bases.
-
Base-catalyzed exchange: A base can abstract a deuteron, forming a carbanion intermediate. This carbanion can then be protonated by a proton from the solvent (e.g., water), resulting in the replacement of a deuterium atom with a hydrogen atom.
-
Acid-catalyzed exchange: An acid can protonate the molecule, and through a series of steps, facilitate the exchange of a deuteron with a proton from the solvent.
For an alkyl group like the ethyl-d5 group in Sodium Ethyl-d5 Sulfate, the C-D bonds are generally not considered to be highly labile.
Can the pH of my LC-MS mobile phase cause deuterium exchange?
Standard RPLC mobile phases, which are typically acidic (e..g., pH 2-6) with additives like formic acid or acetic acid, are generally not harsh enough to cause significant deuterium exchange of C-D bonds on an alkyl chain. However, it is good practice to avoid prolonged exposure to strongly acidic (pH < 2) or basic (pH > 10) mobile phases, especially at elevated temperatures. The rate of hydrogen-deuterium exchange is at its minimum around pH 2.6.[6]
I am observing a loss in the signal of my Sodium Ethyl-d5 Sulfate internal standard and a corresponding increase in a signal at a lower mass. Is this due to deuterium exchange?
This observation could indeed be indicative of deuterium exchange. If one deuterium atom is replaced by a hydrogen atom, you would expect to see a decrease in the peak area for the m/z of Sodium Ethyl-d5 Sulfate and an increase in the peak area for the m/z of the d4-analog.
To confirm this, you can perform the following diagnostic tests:
-
Incubation Study: Incubate a solution of Sodium Ethyl-d5 Sulfate in your mobile phase at the temperature of your analysis for varying lengths of time (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples by LC-MS and monitor the peak areas of the d5, d4, and other lower deuterated species.
-
Analyze a Fresh Standard: Prepare a fresh solution of the internal standard from a new vial and analyze it to rule out degradation of your stock solution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Gradual loss of internal standard signal over a sequence of injections. | Deuterium exchange occurring in the autosampler. | 1. Minimize residence time: Reduce the time your samples and standards sit in the autosampler, especially if it is not temperature-controlled. 2. Lower autosampler temperature: If possible, set the autosampler temperature to a lower value (e.g., 4-10 °C) to slow down any potential exchange reactions. |
| Inconsistent internal standard response across different samples. | Matrix-dependent deuterium exchange. | 1. Investigate matrix pH: Check if the pH of your prepared samples varies significantly. Extreme pH values in certain samples could be promoting exchange. 2. Dilute the sample: Diluting the sample matrix may mitigate the effect. 3. Optimize sample preparation: Ensure your sample preparation method results in a consistent final pH for all samples. |
| Appearance of peaks corresponding to lower deuterated forms (d4, d3, etc.). | Deuterium exchange is occurring at some stage of the workflow. | 1. Systematically evaluate each step: Analyze the internal standard after each step of your sample preparation and analysis workflow (e.g., after dissolution, after mixing with sample matrix, after incubation, after storage in autosampler) to pinpoint the source of the exchange. 2. Re-evaluate solvent and reagent choices: Ensure that all solvents and reagents are free from strong acid or base contaminants. |
| Poor peak shape or shifting retention time for the internal standard. | While less common for deuterated standards, this could indicate an issue with the chromatographic conditions or degradation of the standard. Deuterated compounds can sometimes have slightly different retention times than their non-deuterated counterparts.[5] | 1. Verify chromatographic conditions: Ensure the stability of your column and mobile phase. 2. Prepare a fresh standard: Rule out the possibility of chemical degradation of the standard. |
Experimental Protocols
Protocol 1: Assessing the Stability of Sodium Ethyl-d5 Sulfate in Your Mobile Phase
Objective: To determine if the LC-MS mobile phase is causing deuterium exchange of the internal standard.
Materials:
-
Sodium Ethyl-d5 Sulfate
-
Your LC-MS mobile phase(s)
-
LC-MS system
Procedure:
-
Prepare a working solution of Sodium Ethyl-d5 Sulfate in your initial mobile phase composition at a typical concentration used in your assay.
-
Divide the solution into several vials.
-
Inject one vial immediately (T=0) to get a baseline measurement of the d5 and any lower deuterated species.
-
Store the remaining vials at the temperature of your autosampler.
-
Inject the vials at regular time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Monitor the peak areas of the mass transitions for Sodium Ethyl-d5 Sulfate and its potential d4 and d3 analogs.
-
Plot the peak area ratios of the lower deuterated species to the d5 species over time. A significant increase in this ratio indicates that deuterium exchange is occurring.
Visualization of Key Concepts
Deuterium Exchange Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing deuterium exchange issues.
Best Practices for Handling Sodium Ethyl-d5 Sulfate
To maintain the isotopic integrity of your Sodium Ethyl-d5 Sulfate internal standard, adhere to the following best practices:
-
Storage: Store the standard as recommended by the supplier, typically in a tightly sealed vial at -20°C.[7]
-
Solvents: Use high-purity, aprotic solvents for preparing stock solutions whenever possible. If aqueous solutions are necessary, use HPLC-grade water and avoid extreme pH.
-
Minimize Exposure: Avoid prolonged exposure of the standard to protic solvents (like water and methanol) at room or elevated temperatures. Prepare working solutions fresh daily if possible.
-
Moisture: Protect the standard from atmospheric moisture, which is a source of protons.[6]
By understanding the principles of deuterium exchange and following these guidelines, you can ensure the accuracy and reliability of your quantitative analyses using Sodium Ethyl-d5 Sulfate.
References
-
Gajewska, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2946. [Link]
-
Masson, G. R. (2019). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 119(24), 12045-12073. [Link]
-
Konermann, L., et al. (2011). Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
-
Thierauf, A., et al. (2008). Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry. Journal of Mass Spectrometry, 43(11), 1533-1538. [Link]
-
Li, W., et al. (2022). Practical Phosphomolybdate-Catalyzed Hydroboration of Carbon–Carbon Triple and Double Bonds. The Journal of Organic Chemistry, 87(3), 1773-1783. [Link]
-
Rand, K. D., et al. (2010). Real-time Hydrogen/Deuterium Exchange Kinetics via Supercharged Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 82(21), 9033-9040. [Link]
-
Ramanathan, R., & Jemal, M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Ataman Kimya. (n.d.). SODIUM ETHYLSULFATE. [Link]
-
Pharmaffiliates. (n.d.). Sodium Ethyl-d5 Sulfate. [Link]
-
Wikipedia. (2023, December 29). Hydrogen–deuterium exchange. [Link]
-
Masson, G. R. (2019). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 119(24), 12045-12073. [Link]
-
Cerilliant. (n.d.). Ethyl-D5 sulfate sodium salt. [Link]
-
Wang, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 467-477. [Link]
-
Gale, P. A., et al. (2017). Deuterium exchange of pyrrolic NH protons accelerated by fluoride and bicarbonate in CDCl3, CD3CN, and DMSO-d6. Organic Chemistry Frontiers, 4(12), 2411-2415. [Link]
-
van den Brink, O. F., et al. (2001). Factors Affecting Gas-Phase Deuterium Scrambling in Peptide Ions and Their Implications for Protein Structure Determination. Journal of the American Society for Mass Spectrometry, 12(5), 543-552. [Link]
-
Lin, Y.-L., & Gao, J. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. The Journal of Physical Chemistry B, 125(50), 13695-13704. [Link]
-
Zhang, Y. (2023). Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing. Advances in Material Science, 7(1), 19-24. [Link]
-
Masson, G. R. (2019). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 119(24), 12045-12073. [Link]
-
ZeptoMetrix. (n.d.). Ethyl sulfate-d5 sodium salt; 1000 µg ethyl sulfate/mL in methanol; 1 mL. [Link]
-
Boxer, S. G. (2009). Carbon-Deuterium Bonds as Probes of Dihydrofolate Reductase. The Journal of Physical Chemistry B, 113(12), 3983-3991. [Link]
-
Prell, J. S., et al. (2015). Ion-Neutral Clustering Alters Gas-Phase Hydrogen- Deuterium Exchange Rates. The Journal of Physical Chemistry A, 119(25), 6564-6572. [Link]
-
DTPM Store. (n.d.). Ethyl-D₅ sulfate sodium salt, 1.0 mg/mL (as ethyl sulfate). [Link]
-
Thames Restek. (n.d.). Ethyl sulfate sodium salt (EtS). [Link]
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Validation & Comparative
The Gold Standard in Alcohol Biomarker Testing: A Comparative Guide to Linearity and Range in Ethyl Sulfate Assays Utilizing Sodium Ethyl-d5 Sulfate
In the landscape of clinical and forensic toxicology, the accurate quantification of alcohol biomarkers is paramount for monitoring abstinence, assessing alcohol consumption, and informing clinical decisions. Among the direct biomarkers of ethanol consumption, ethyl sulfate (EtS) offers a longer detection window (up to several days) compared to ethanol itself[1]. However, the reliability of any EtS assay hinges on its analytical performance, particularly its linearity and dynamic range. This guide provides an in-depth comparison of EtS assay performance, focusing on the critical role of Sodium Ethyl-d5 Sulfate as a stable isotope-labeled internal standard to ensure the highest fidelity in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Indispensable Role of a Deuterated Internal Standard
The principle of stable isotope dilution (SID) is the cornerstone of high-precision quantitative mass spectrometry[2]. In this technique, a known concentration of an isotopically labeled version of the analyte—in this case, Sodium Ethyl-d5 Sulfate (EtS-d5)—is added to the sample at the very beginning of the analytical workflow.
The rationale is elegantly straightforward: the deuterated internal standard is chemically identical to the native EtS analyte and thus behaves virtually identically during every stage of sample preparation and analysis (extraction, chromatography, and ionization). Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the native analyte to the stable isotope-labeled standard, we can accurately calculate the initial concentration of the analyte, effectively nullifying the impact of matrix effects and procedural inconsistencies[1][3]. This approach is recognized by regulatory bodies and is fundamental to robust bioanalytical method validation[2].
Caption: Principle of Stable Isotope Dilution (SID) using EtS-d5.
Performance Benchmark: Linearity and Analytical Range of EtS Assays
An assay's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. The analytical measurement range (AMR) is the span of concentrations, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), where the assay has been proven to be accurate, precise, and linear. A wide, well-defined AMR is crucial for analyzing diverse patient populations, from those with incidental exposure to heavy consumers.
The use of Sodium Ethyl-d5 Sulfate consistently supports broad linear ranges with excellent correlation coefficients (R² > 0.99), as demonstrated across various validated methods.
| Linearity Range (EtS) | LLOQ (EtS) | R² | Matrix | Reference |
| 0.025 - 6.3 mg/L | 0.019 mg/L | ≥ 0.999 | Whole Blood | [4] |
| 25 - 50,000 ng/mL | 25 ng/mL | > 0.99 | Urine | [5] |
| 0.025 - 2.0 mg/L | 0.015 mg/L | > 0.99 | Urine | [6] |
| 100 - 10,000 ng/mL | 100 ng/mL | > 0.99 | Urine | [7] |
| 0.1 - 15 mg/L & 5 - 750 mg/L | 0.1 mg/L | > 0.99 | Urine |
Note: 1 mg/L is equivalent to 1000 ng/mL. The different units often reflect reporting standards in different jurisdictions or laboratories.
This comparative data highlights the robustness of LC-MS/MS methods for EtS when anchored by a deuterated internal standard. The wide dynamic ranges achievable, spanning several orders of magnitude, allow laboratories to accurately quantify EtS from abstinence monitoring cutoffs (e.g., 100-200 ng/mL) to very high concentrations without the need for extensive sample re-analysis.
Experimental Protocol: A Validated "Dilute-and-Shoot" Method for EtS in Urine
The following protocol describes a streamlined and robust "dilute-and-shoot" method, which is widely adopted for its simplicity, high throughput, and proven reliability when used with a stable isotope-labeled internal standard[1][8][9]. This approach minimizes sample manipulation, thereby reducing potential sources of error and variability.
Sources
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- 6. A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Achieving Ultra-Low Detection and Quantification Limits of Ethyl Sulfate (EtS) Using a Deuterated Internal Standard
This guide provides an in-depth, technical comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for ethyl sulfate (EtS), a critical biomarker for recent alcohol consumption. We will explore the causal science behind experimental choices, focusing on the indispensable role of Sodium Ethyl-d5 Sulfate as a stable isotope-labeled internal standard in achieving the highest levels of accuracy and sensitivity in LC-MS/MS analysis.
The Clinical and Forensic Imperative for Sensitive EtS Detection
Ethyl sulfate (EtS) is a non-oxidative, direct metabolite of ethanol.[1] Its presence in biological matrices like urine provides a highly specific indication of recent alcohol intake, making it an invaluable biomarker in clinical toxicology, forensic investigations, and abstinence monitoring programs.[2][3] Unlike ethanol itself, which is rapidly eliminated, EtS has a longer detection window of up to 36 hours or more after consumption.[1] Furthermore, EtS is chemically stable and not susceptible to the bacterial degradation that can affect its counterpart, ethyl glucuronide (EtG), enhancing its reliability as a standalone marker.
Achieving low limits of detection (LOD) and quantification (LOQ) is not merely an analytical exercise; it is essential for distinguishing between incidental environmental alcohol exposure and deliberate consumption, a critical factor in many clinical and legal scenarios.[4] This guide will demonstrate how the strategic use of a deuterated internal standard is fundamental to building a robust, sensitive, and trustworthy analytical method.
The Gold Standard: Why Sodium Ethyl-d5 Sulfate is Essential
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for EtS quantification due to its inherent specificity and sensitivity.[5] However, even the most advanced instrumentation is susceptible to analytical variability. Two primary challenges in bioanalysis are:
-
Matrix Effects: Co-eluting endogenous components in complex matrices like urine can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to unpredictable signal suppression or enhancement.[6][7]
-
Procedural Variability: Minor, unavoidable variations during sample preparation—such as pipetting errors, incomplete extraction recovery, or sample evaporation—can significantly impact the final measured concentration.
To counteract these issues, an internal standard (IS) is incorporated into the assay. The ideal IS is a compound that behaves identically to the analyte throughout the entire analytical process but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as Sodium Ethyl-d5 Sulfate (EtS-d5) , represent the pinnacle of this approach.[8][9]
By replacing five hydrogen atoms on the ethyl group with deuterium, EtS-d5 is chemically identical to EtS.[10] This ensures it co-elutes chromatographically and experiences the exact same extraction recovery and matrix effects.[8] However, its increased mass allows it to be detected on a different mass channel (m/z 130.1 vs. 125.1 for EtS).[11] Quantification is therefore based on the ratio of the analyte signal to the IS signal. This ratiometric approach effectively cancels out variability, leading to vastly improved precision and accuracy, particularly at the low concentrations required for LOD and LOQ determination.[4]
Sources
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- 11. lcms.cz [lcms.cz]
A Guide to Inter-Laboratory Comparison of Ethyl Sulfate (EtS) Analysis Using Sodium Ethyl-d5 Sulfate
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison for the quantification of ethyl sulfate (EtS), a key biomarker for recent alcohol consumption. It details the critical role of the stable isotope-labeled internal standard, Sodium Ethyl-d5 Sulfate, in achieving accurate and reproducible results across different analytical platforms and laboratory environments. This document is intended for researchers, clinical and forensic toxicologists, and drug development professionals seeking to validate and harmonize their EtS analytical methods.
Introduction: The Imperative for Harmonized EtS Analysis
Ethyl sulfate (EtS) is a minor, non-oxidative metabolite of ethanol, formed by the enzymatic conjugation of ethanol with inorganic sulfate. Unlike ethanol itself, which is rapidly eliminated from the body, EtS exhibits a much longer detection window in biological matrices, particularly urine, where it can be detected for up to 36-80 hours after alcohol consumption.[1][2] This extended detection window makes EtS an invaluable biomarker for monitoring alcohol abstinence in clinical trials, forensic investigations, and workplace drug testing programs.[1]
However, the reliability of EtS as a biomarker is contingent upon the accuracy and consistency of its measurement. Discrepancies in analytical results between laboratories can have significant clinical and legal ramifications. Therefore, inter-laboratory comparison and proficiency testing are paramount to ensure that different methods yield comparable results, a process essential for establishing standardized interpretive criteria.[3][4]
The cornerstone of a robust quantitative method for EtS, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). Sodium Ethyl-d5 Sulfate (EtS-d5) is the ideal SIL-IS for this application. By incorporating five deuterium atoms, EtS-d5 is chemically identical to the native analyte but mass-shifted by 5 Daltons. This allows it to co-elute with the analyte and experience identical conditions during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response.
The Role of Sodium Ethyl-d5 Sulfate in Mitigating Analytical Variability
The primary challenge in bioanalysis, especially with "dilute-and-shoot" methods common for EtS in urine, is the influence of the sample matrix on the ionization efficiency of the analyte.[5] This phenomenon, known as matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification.
As illustrated below, the SIL-IS is introduced into the sample at a known concentration at the beginning of the workflow. Any loss of analyte during sample preparation or any suppression/enhancement of the signal in the mass spectrometer will affect the SIL-IS to the same extent. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations are normalized, leading to a highly accurate and precise measurement of the analyte concentration.
Caption: Role of EtS-d5 Internal Standard.
Designing an Inter-Laboratory Comparison Study
An effective inter-laboratory comparison study for EtS should be designed to assess the entire analytical process. The following outlines a robust study design.
Study Coordinator: An independent body responsible for preparing and distributing proficiency samples, collecting results, and performing statistical analysis.
Participants: A group of laboratories (e.g., 3-10 labs) that routinely perform EtS analysis.
Proficiency Samples:
-
Preparation: A certified EtS-free urine pool is fortified with known concentrations of EtS to create a set of proficiency testing (PT) samples. Samples should cover clinically relevant concentrations, including:
-
Negative Control: EtS-free urine.
-
Low Positive: Near the lower limit of quantitation (LLOQ) of typical assays (e.g., 100-200 ng/mL).[6]
-
Medium Positive: A mid-range concentration (e.g., 500-1000 ng/mL).
-
High Positive: A high concentration challenging the upper linear range (e.g., 4000-5000 ng/mL).[7]
-
-
Internal Standard: Each participating laboratory will use its own stock of Sodium Ethyl-d5 Sulfate to spike the samples according to their validated in-house procedure. This tests the entire workflow, including pipetting accuracy of the internal standard.
-
Blinding: Samples are provided to participants in a blinded fashion (i.e., with sample IDs that do not reveal the concentration).
Data Reporting and Analysis:
-
Participants analyze the samples in triplicate and report the mean concentration for each PT sample.
-
The study coordinator collects the results and calculates the mean, standard deviation (SD), and coefficient of variation (%CV) for each sample across all laboratories.
-
Individual laboratory performance is often assessed using a Z-score, which indicates how many standard deviations an individual result is from the consensus mean.
Standardized Experimental Protocol: A Self-Validating System
While laboratories will have their own validated methods, a reference protocol provides a benchmark and ensures a common ground for comparison. The following is a widely accepted "dilute-and-shoot" LC-MS/MS method.
A. Materials and Reagents:
-
Ethyl Sulfate Sodium Salt (Analyte)
-
Sodium Ethyl-d5 Sulfate (Internal Standard)
-
LC-MS grade water, acetonitrile, and formic acid
-
Certified EtS-free urine for calibration standards and quality controls
B. Sample Preparation Protocol:
-
Thaw Samples: Bring all urine samples (calibrators, QCs, and PT samples) to room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 50 µL of each urine sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 950 µL of a working internal standard solution (e.g., 100 ng/mL of EtS-d5 in 0.1% formic acid in water) to each tube.[5] This results in a 1:20 dilution.
-
Mixing: Vortex the tubes for 10 seconds at 3,500 rpm.[5]
-
Centrifugation: Centrifuge the tubes for 5 minutes at 3,000 rpm to pellet any particulate matter.[5]
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Sample Preparation Workflow.
C. LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for retaining polar anionic compounds, such as a Raptor EtG/EtS column (100 mm x 2.1 mm, 2.7 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient: A gradient optimized to separate EtS from matrix interferences.
-
Injection Volume: 10 µL.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor at least two transitions for both the analyte and the internal standard to ensure specificity.[1]
-
EtS: Precursor ion m/z 125.5 -> Product ions m/z 97.5 (quantifier) and m/z 80 (qualifier).[1]
-
EtS-d5: Precursor ion m/z 130.5 -> Product ion m/z 98.5.
-
Comparative Data Analysis: Interpreting the Results
Below is a table summarizing hypothetical results from a five-laboratory comparison study. The data is based on typical performance characteristics reported in the literature.[7][8][9]
| Proficiency Sample | Target Conc. (ng/mL) | Lab 1 (ng/mL) | Lab 2 (ng/mL) | Lab 3 (ng/mL) | Lab 4 (ng/mL) | Lab 5 (ng/mL) | Mean (ng/mL) | %CV |
| PT-01 (Low) | 150 | 145 | 158 | 139 | 162 | 151 | 151.0 | 6.1% |
| PT-02 (Medium) | 750 | 765 | 730 | 781 | 745 | 755 | 755.2 | 2.6% |
| PT-03 (High) | 4000 | 3950 | 4150 | 3890 | 4080 | 4010 | 4016.0 | 2.6% |
Interpretation of Results:
-
The low inter-laboratory %CV (<10%) across all concentration levels demonstrates a high degree of analytical agreement. This consistency is largely attributable to the universal adoption of the deuterated internal standard, which effectively corrects for variations in instrument performance and matrix effects between laboratories.
-
Accuracy (Bias): All laboratory means are within ±15% of the target concentration, which is a common acceptance criterion in forensic toxicology.[8][9] For example, for PT-01, Lab 3 shows a bias of -7.3% ((139-150)/150 * 100), while Lab 4 shows a bias of +8.0%, both well within acceptable limits.
-
Precision: The tight clustering of results for each sample indicates high precision both within and between laboratories.
Best Practices for Ensuring Long-Term Harmonization
Achieving and maintaining inter-laboratory agreement is an ongoing process.
-
Routine Proficiency Testing: Laboratories should participate in external proficiency testing programs at least annually to continuously monitor their performance.
-
Standardized Cutoffs: Harmonized analytical results enable the confident application of universal cutoff concentrations for clinical or forensic interpretation.[6]
-
Method Validation: All methods must be thoroughly validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) or the American National Standards Institute/American Society of B (ANSI/ASB).[8][9] Key validation parameters include bias, precision, selectivity, limits of detection and quantitation, and matrix effects.[10]
-
Open Communication: While communication about specific PT sample results is prohibited before the submission deadline, post-analysis discussion of methodologies and challenges can be a valuable tool for improving overall quality in the field.[11]
Conclusion
The accurate and precise quantification of ethyl sulfate is critical for its application as a reliable biomarker of alcohol consumption. This guide demonstrates that through the implementation of a robust analytical methodology centered on the use of Sodium Ethyl-d5 Sulfate as an internal standard, a high degree of inter-laboratory agreement is achievable. The use of a stable isotope-labeled internal standard is not merely a suggestion but a fundamental requirement for mitigating the inherent variability of LC-MS/MS analysis in complex biological matrices. Regular participation in well-designed inter-laboratory comparison studies is the definitive measure of a laboratory's analytical performance and is essential for ensuring the continued trust and utility of EtS testing in all its applications.
References
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Schrock, A., & Wurst, F. M. (2010). Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry. PubMed. Available at: [Link]
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Canada's Drug Agency. (2014). LC-MS/MS Quantification of Ethyl Glucuronide (and Ethyl Sulphate). Available at: [Link]
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Restek. (2018). Definitive EtG/EtS LC-MS/MS Analysis: A Rugged 4-Min Method for High-Throughput Labs. Available at: [Link]
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College of American Pathologists. (n.d.). Proficiency Testing Interlaboratory Communication—Strategies for Prevention. Available at: [Link]
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Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. Available at: [Link]
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Jatlow, P., et al. (2014). Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials. National Institutes of Health. Available at: [Link]
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American Society of B. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. Available at: [Link]
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Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Available at: [Link]
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Johnson-Davis, K. L., & McMillin, G. A. (2016). Quantitation of Ethyl Glucuronide and Ethyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available at: [Link]
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Al-Asmari, A. I., & Anderson, R. A. (2013). Direct Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem Urine Specimens Using Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Shimadzu Scientific Instruments. (n.d.). Quantitation of Ethyl Glucuronide and Ethyl Sulfate in Urine using LC-MS/MS. Available at: [Link]
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National Accreditation Center. (2024). PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS. Available at: [Link]
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Agrawal, A., et al. (2017). Value of Ethyl Glucuronide and Ethyl Sulfate in Serum as Biomarkers of Alcohol Consumption. National Institutes of Health. Available at: [Link]
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De Brabanter, N., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed. Available at: [Link]
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Thierauf, A., et al. (2009). Validated Method for the Determination of the Ethanol Consumption Markers Ethyl Glucuronide, Ethyl Phosphate, and Ethyl Sulfate in Human Urine by Reversed-Phase/Weak Anion Exchange Liquid Chromatography−Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
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Scientific Working Group for Forensic Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Oxford Academic. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). NISTIR 7214, Appendix D, Good Laboratory Practice for PT Follow Up with Form. Available at: [Link]
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ResearchGate. (n.d.). Validated method for the determination of ethylglucuronide and ethylsulfate in human urine. Available at: [Link]
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NYC Office of Chief Medical Examiner. (n.d.). Method Validation Criteria. Available at: [Link]
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ResearchGate. (n.d.). Ethyl Glucuronide and Ethyl Sulfate Concentrations Following Use of Ethanol Containing Hand Sanitizer. Available at: [Link]
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Microbiologics Blog. (2016). 10 Best Practices for Proficiency Testing. Available at: [Link]
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ARUP Laboratories. (n.d.). Ethyl Glucuronide and Ethyl Sulfate, Urine, Quantitative. Available at: [Link]
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American Society of B. (n.d.). Standard for Identification Criteria in Forensic Toxicology. Available at: [Link]
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A Comparative Guide to Sodium Ethyl-d5 Sulfate and Ethyl Glucuronide-d5 as Internal Standards for Alcohol Biomarker Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of alcohol consumption biomarkers is paramount for clinical diagnostics, forensic toxicology, and monitoring alcohol abstinence. The two primary direct biomarkers of recent alcohol consumption are ethyl glucuronide (EtG) and ethyl sulfate (EtS). Their detection, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of internal standards to ensure analytical accuracy and precision. The gold standard for internal standards in mass spectrometry is the use of stable isotope-labeled (SIL) analogues of the target analytes.[1] This guide provides an in-depth technical comparison of two commonly used SIL internal standards: Sodium Ethyl-d5 Sulfate (EtS-d5) and ethyl glucuronide-d5 (EtG-d5).
The Critical Role of Internal Standards in Biomarker Quantification
In LC-MS/MS analysis, variations in sample preparation, injection volume, chromatographic performance, and ionization efficiency can lead to significant analytical errors. An ideal internal standard is a compound that exhibits physicochemical properties nearly identical to the analyte of interest.[1] By adding a known concentration of the internal standard to every sample, calibrator, and quality control, it experiences the same analytical variations as the analyte. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively normalizing for these variations and ensuring data reliability. Deuterated SILs, such as EtS-d5 and EtG-d5, are considered optimal because their mass difference allows for their distinction from the native analyte by the mass spectrometer, while their chemical similarity ensures they behave almost identically during the analytical process.[1]
Physicochemical Properties of EtS-d5 and EtG-d5
A fundamental understanding of the physicochemical properties of these internal standards is crucial for their effective implementation in analytical methods.
| Property | Sodium Ethyl-d5 Sulfate (EtS-d5) | Ethyl Glucuronide-d5 (EtG-d5) |
| Molecular Formula | C₂D₅NaO₄S[2] | C₈H₉D₅O₇[3] |
| Molecular Weight | 153.14 g/mol [2] | 227.2 g/mol [3] |
| Analyte | Ethyl Sulfate (EtS) | Ethyl Glucuronide (EtG)[4] |
| CAS Number | 1329611-05-3[2] | 1135070-98-2[3] |
| Storage Temperature | -20°C | -20°C[3] |
| Stability | Generally stable in urine. | Susceptible to bacterial degradation in urine, potentially leading to false negatives.[5] Long-term stability in hair is excellent.[6] |
Performance Comparison in Analytical Assays
The choice between EtS-d5 and EtG-d5 as internal standards is intrinsically linked to the specific alcohol biomarker being quantified. EtS-d5 is the appropriate internal standard for the analysis of EtS, while EtG-d5 is used for the analysis of EtG.[7] Often, both biomarkers are analyzed simultaneously to provide a more comprehensive and reliable assessment of alcohol consumption.[8]
Chromatographic Behavior
In LC-MS/MS methods, it is ideal for the SIL internal standard to co-elute with the native analyte. This ensures that both compounds experience the same matrix effects at the same point in time. Both EtS-d5 and EtG-d5 are structurally and chemically very similar to their non-deuterated counterparts, leading to near-identical chromatographic retention times on commonly used columns like reversed-phase C18 or hydrophilic interaction liquid chromatography (HILIC) columns.[9] This co-elution is a significant advantage of using these deuterated internal standards.
Ionization Efficiency and Matrix Effect Compensation
Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[10] The primary rationale for using EtS-d5 and EtG-d5 is to compensate for these effects. Since they co-elute and have the same ionization properties as EtS and EtG, any matrix-induced changes in ionization efficiency will affect both the analyte and the internal standard proportionally. This allows for accurate quantification based on the ratio of their signals.
It is important to note that while EtG is a robust biomarker, its stability in urine can be compromised by bacterial enzymes that can degrade it. EtS, on the other hand, is more resistant to such degradation, making it a valuable complementary marker. Therefore, the simultaneous analysis of both EtG and EtS, using their respective deuterated internal standards, is considered best practice for forensic and clinical applications to avoid false negatives due to sample degradation.
Stability Considerations
The stability of the internal standard is critical for the accuracy of the analytical method.
-
Sodium Ethyl-d5 Sulfate (EtS-d5): EtS and its deuterated analogue are generally considered stable in biological matrices like urine. This stability makes EtS-d5 a reliable internal standard for routine analysis.
-
Ethyl Glucuronide-d5 (EtG-d5): While EtG-d5 itself is a stable compound, the potential for degradation of the target analyte, EtG, in certain matrices like urine is a significant consideration.[5] This degradation is typically caused by bacterial contamination. Therefore, proper sample collection and storage (e.g., refrigeration or freezing) are crucial when analyzing for EtG. In contrast, EtG has been shown to be exceptionally stable in hair samples for up to 10 years.[6]
Experimental Workflow for Biomarker Analysis
The following diagram illustrates a typical workflow for the analysis of EtG and EtS in urine using their deuterated internal standards.
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A Senior Application Scientist's Guide to Proficiency Testing Schemes for Ethyl Sulfate Analysis
For researchers, clinical scientists, and drug development professionals dedicated to the precise quantification of alcohol consumption biomarkers, ensuring the accuracy and reliability of analytical methods is paramount. Ethyl sulfate (EtS), a non-oxidative metabolite of ethanol, serves as a crucial biomarker for recent alcohol intake.[1][2] Participation in external proficiency testing (PT) or external quality assessment (EQA) schemes is not merely a regulatory requirement but a cornerstone of a robust quality assurance program. These schemes provide an objective evaluation of a laboratory's performance against its peers, fostering confidence in reported results and driving continuous improvement.
This guide offers an in-depth comparison of available proficiency testing schemes for ethyl sulfate analysis, designed to empower you with the technical insights necessary to select the program that best aligns with your laboratory's specific needs and quality objectives.
The Critical Role of Proficiency Testing in EtS Analysis
The detection of EtS, often in conjunction with ethyl glucuronide (EtG), offers a longer window of detection for alcohol consumption than ethanol itself, making it invaluable in clinical and forensic toxicology.[3][4] However, the analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), require meticulous validation and ongoing performance monitoring. PT schemes play a vital role by:
-
Providing an Objective Assessment: Laboratories analyze blind samples with unknown EtS concentrations, and their results are compared against a consensus value from a peer group.
-
Identifying Methodological Biases: Discrepancies in PT results can highlight systematic errors in analytical procedures, instrumentation, or calibration.
-
Ensuring Inter-Laboratory Comparability: Participation in a common PT scheme promotes harmonization of results across different laboratories, which is crucial for multi-site studies and consistent legal or clinical interpretations.
-
Fulfilling Accreditation Requirements: Regulatory and accreditation bodies such as the College of American Pathologists (CAP) and those adhering to ISO/IEC 17025 standards mandate participation in PT programs.[5][6]
Comparative Analysis of Leading Proficiency Testing Schemes
Several reputable organizations offer proficiency testing programs that include ethyl sulfate. The following table provides a comparative overview of the key features of prominent schemes from the College of American Pathologists (CAP), LGC Standards, and Randox.
| Feature | College of American Pathologists (CAP) | LGC Standards (AXIO Proficiency Testing) | Randox (RIQAS) |
| Program Name | Ethanol Biomarkers Survey (part of Toxicology program) | Drugs of Abuse in Urine (DAU) | Urine Toxicology |
| Analyte(s) | Ethyl Sulfate (EtS), Ethyl Glucuronide (EtG) | Ethyl Sulfate (EtS), Ethyl Glucuronide (EtG), and a wide range of other drugs of abuse | Includes Ethanol and other drugs of abuse. EtS inclusion to be confirmed by consulting the specific program documentation.[7] |
| Sample Matrix | Human Urine | Lyophilised Human Urine | Liquid ready-to-use Human Urine |
| Frequency | Quarterly (4 challenges per year) | Quarterly (4 challenges per year) | Monthly (12 challenges per year) |
| Reporting | Quantitative and/or Qualitative | Qualitative and Quantitative | Qualitative and Semi-quantitative |
| Statistical Analysis | Peer group comparison, calculation of bias and standard deviation index (SDI). | Performance scoring based on chosen reporting thresholds (e.g., clinical, EWDTS, SAMHSA).[8] | Peer group comparison with calculation of Standard Deviation Index (SDI) and other performance metrics.[9] |
| Accreditation | ISO 17043 accredited PT provider.[5] | ISO/IEC 17043 accredited.[10] | Accredited to ISO/IEC 17043.[11][12] |
| Key Features | Large peer group, educational components, and detailed evaluation reports.[5][13] A study of CAP's ethanol biomarker survey highlighted variability in reporting cutoffs among participating labs.[3][14] | Offers different reporting thresholds to match laboratory's specific testing context. Supported by an advisory group of experts.[15][16] | High frequency of challenges allows for more rapid detection of performance issues. Large global participant base.[7][11][12] |
Causality in Experimental Choices: A Step-by-Step Protocol for PT Sample Analysis
To illustrate the practical application of participating in a PT scheme, the following section outlines a detailed, self-validating experimental protocol for the analysis of an EtS proficiency testing sample using LC-MS/MS. The rationale behind each step is explained to emphasize the importance of methodological rigor.
Experimental Workflow for EtS PT Sample Analysis
Figure 1: A typical workflow for the analysis of an ethyl sulfate proficiency testing sample.
Step 1: Sample Reception and Integrity Check
-
Protocol: Upon receipt, immediately inspect the PT sample for any signs of damage or leakage. Verify that the sample identifier matches the accompanying documentation.
-
Causality: This initial check is crucial to ensure that the sample has not been compromised during transit, which could affect the concentration of the analyte.
Step 2: Sample Reconstitution (for lyophilized samples)
-
Protocol: If the sample is lyophilized, as is common with LGC's DAU scheme, carefully follow the provider's instructions for reconstitution.[15] Use a calibrated volumetric pipette to add the specified volume of deionized water or the recommended solvent. Allow for complete dissolution.
-
Causality: Inaccurate reconstitution is a significant source of error. Using calibrated equipment ensures the final concentration is accurate.
Step-3: Aliquoting and Internal Standard Spiking
-
Protocol: Prepare aliquots of the reconstituted PT sample for analysis, along with your laboratory's own quality control (QC) materials. Spike all samples and QCs with a known concentration of a stable isotope-labeled internal standard, such as ethyl sulfate-d5 (EtS-d5).
-
Causality: The internal standard compensates for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Step 4: Sample Preparation
-
Protocol: Employ your laboratory's validated sample preparation method. This may involve a simple protein precipitation for urine samples or a more complex solid-phase extraction (SPE) to remove interfering matrix components.
-
Causality: A consistent and validated sample preparation method is essential for reproducible results. The choice of method will depend on the sample matrix and the required limit of quantification.
Step 5: LC-MS/MS Analysis
-
Protocol: Inject the prepared sample into a validated LC-MS/MS system. The method should be optimized for the separation and detection of EtS and its internal standard. Data is typically acquired in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Causality: A well-developed LC-MS/MS method ensures that EtS is accurately identified and quantified without interference from other compounds in the sample.
Step 6: Data Processing and Quantification
-
Protocol: Process the raw data using the instrument's software. Integrate the chromatographic peaks for EtS and the internal standard. Generate a calibration curve using certified reference materials and quantify the EtS concentration in the PT sample.
-
Causality: Accurate peak integration and a linear calibration curve are fundamental to obtaining a reliable quantitative result.
Step 7: Result Review and Reporting
-
Protocol: Before reporting the result to the PT provider, critically review the entire data package. Ensure that the performance of your internal QC samples is within acceptable limits. Report the final EtS concentration in the units specified by the provider.
-
Causality: A thorough review process acts as a final check to catch any potential errors before submission, ensuring the reported result accurately reflects the laboratory's analytical performance.
The Interplay of Proficiency Testing and Analytical Confidence
The relationship between consistent participation in a high-quality PT scheme and the ultimate reliability of a laboratory's EtS testing is symbiotic. This process builds a foundation of trust in the analytical data produced.
Figure 2: The cyclical relationship between proficiency testing and achieving reliable analytical outcomes.
Conclusion: Selecting the Optimal PT Scheme for Your Laboratory
The choice of a proficiency testing scheme for ethyl sulfate analysis should be a strategic decision based on a thorough evaluation of your laboratory's specific requirements. For laboratories requiring frequent monitoring of their analytical performance, a high-frequency scheme like Randox's RIQAS may be advantageous. For those seeking a comprehensive program with a large peer group and extensive educational resources, the College of American Pathologists' offerings are a strong contender. LGC's AXIO scheme provides flexibility with its adaptable reporting thresholds, catering to diverse clinical and forensic settings.
Ultimately, consistent participation in any of these reputable programs will provide invaluable insights into your laboratory's performance, drive continuous improvement, and, most importantly, ensure the delivery of accurate and reliable ethyl sulfate results for your critical research, clinical, and drug development applications.
References
-
College of American Pathologists. (n.d.). Proficiency Testing. Retrieved January 25, 2026, from [Link]
-
Snozek, C. L., Souers, R. J., Dizon, A. M., Magnani, B., & Krasowski, M. D. (2021). Ethanol Biomarker Testing and Challenges: Lessons Learned From a College of American Pathologists Proficiency Testing Survey. Archives of pathology & laboratory medicine, 145(12), 1515–1522. [Link]
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College of American Pathologists. (2018). 2019 Surveys Catalog. [Link]
-
Randox. (n.d.). RANDOX INTERNATIONAL QUALITY ASSESSMENT SCHEME. Retrieved January 25, 2026, from [Link]
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College of American Pathologists. (2021). Surveys and Anatomic Pathology Education Programs. [Link]
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Randox. (2021, April 20). RIQAS WEBINAR | Performance & Statistics - How EQA can help you excel [Video]. YouTube. [Link]
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Randox. (n.d.). RIQAS External Quality Assessment Scheme. Retrieved January 25, 2026, from [Link]
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Randox. (2024, April 25). RANDOX INTERNATIONAL QUALITY ASSESSMENT SCHEME. [Link]
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Merdier, V. S., Miller, A. M., De la Cruz, M., & Goldberger, B. A. (2020). The roles of phosphatidylethanol, ethyl glucuronide, and ethyl sulfate in identifying alcohol consumption among participants in professionals health programs. Drug testing and analysis, 12(7), 934–939. [Link]
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Randox. (n.d.). RIQAS Urine Toxicology EQA. Retrieved January 25, 2026, from [Link]
-
College of American Pathologists. (2022). Surveys and Anatomic Pathology Education Programs. [Link]
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Snozek, C. L., Souers, R. J., Dizon, A. M., Magnani, B., & Krasowski, M. D. (2021). Ethanol Biomarker Testing and Challenges. Archives of pathology & laboratory medicine, 145(12), 1515–1522. [Link]
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Weinmann, W., Schaefer, P., Thierauf, A., Schreiber, A., & Wurst, F. M. (2004). Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(12), 188–193. [Link]
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Safety Operating Guide
Navigating the Safe Handling of Sodium Ethyl-d5 Sulfate: A Comprehensive Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the use of isotopically labeled compounds is indispensable. Sodium Ethyl-d5 Sulfate, a deuterated analog of sodium ethyl sulfate, serves as a critical internal standard in various analytical applications. While its use is routine, a deep understanding of its properties and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of Sodium Ethyl-d5 Sulfate, moving beyond mere procedural steps to explain the rationale behind each recommendation.
Understanding the Hazard Profile of Sodium Ethyl-d5 Sulfate
Sodium Ethyl-d5 Sulfate is a stable, non-radioactive isotopically labeled compound. The primary hazards associated with this compound are analogous to its non-deuterated counterpart, Sodium Ethyl Sulfate. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Sodium Ethyl Sulfate is classified as:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]
-
Eye irritation (Category 2A), H319: Causes serious eye irritation. [1]
While deuteration can sometimes alter the toxicological properties of a compound, it is a best practice in chemical safety to handle deuterated compounds with the same level of precaution as their non-isotopically labeled analogs. Therefore, all safety protocols should be based on the known hazards of Sodium Ethyl Sulfate.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is the cornerstone of safe laboratory practice. The following table outlines the minimum PPE requirements for handling Sodium Ethyl-d5 Sulfate, with an explanation of the reasoning behind each selection.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | To protect against accidental splashes that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact. It is crucial to select gloves with appropriate chemical resistance. Always inspect gloves for any signs of degradation or punctures before use.[2] |
| Body Protection | A long-sleeved laboratory coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. | If there is a risk of generating aerosols or dusts, work should be conducted in a fume hood. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This operational plan provides a systematic approach to handling Sodium Ethyl-d5 Sulfate, from receipt to use in an experiment.
Disposal Protocol: Step-by-Step Methodologies
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired Sodium Ethyl-d5 Sulfate should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing Sodium Ethyl-d5 Sulfate should be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams. [3] * Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, should be placed in a designated, sealed bag for contaminated solid waste.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("Sodium Ethyl-d5 Sulfate"), the approximate concentration and quantity, and the appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
Storage: Store all waste containers in a designated and properly ventilated hazardous waste accumulation area, away from general laboratory traffic. Ensure that incompatible waste types are segregated.
-
Disposal: All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. [4][5]Under no circumstances should this chemical or its solutions be poured down the drain.
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can confidently and safely handle Sodium Ethyl-d5 Sulfate, ensuring a secure laboratory environment and the generation of high-quality, reliable data.
References
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PubChem. (n.d.). Sodium ethyl sulfate. National Center for Biotechnology Information. Retrieved from [Link]
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Republic Services. (2023, October 25). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Environment, Health and Safety - University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
